molecular formula C11H18ClNO2 B027185 2,5-Dimethoxy-4-methylphenethylamine hydrochloride CAS No. 25505-65-1

2,5-Dimethoxy-4-methylphenethylamine hydrochloride

Katalognummer: B027185
CAS-Nummer: 25505-65-1
Molekulargewicht: 231.72 g/mol
InChI-Schlüssel: UIPCUUZBUOLEMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethoxy-4-methylphenethylamine hydrochloride, also known as 2C-D hydrochloride, is a synthetic substituted phenethylamine of significant interest in neuropharmacological research. It is recognized for its role as a key compound for investigating the structure-activity relationships of serotonergic psychedelics and their interactions with 5-HT receptor subtypes. This compound acts as a partial agonist at serotonin receptors, with binding affinity for the 5-HT 2A , 5-HT 2B , and 5-HT 2C receptors . Its well-characterized receptor interaction profile makes it a valuable tool for studying serotonin receptor function and signaling . Researchers utilize 2C-D to explore the pharmacological mechanisms underlying the effects of psychedelic substances and to probe the role of the 5-HT 2 receptor family in various neurological processes . In scientific literature, 2C-D has been described as a "pharmacological tofu" due to its ability to extend or potentiate the effects of other psychoactive substances in research settings without dominating the observed experimental outcomes . The hydrochloride salt form offers enhanced stability and solubility for in vitro applications. Intended Research Applications: • Investigation of serotonin receptor (5-HT 2A/2B/2C ) pharmacology and function • Studies on the structure-activity relationships of phenethylamine-based compounds • Neuropharmacological research on serotonergic systems and receptor signaling pathways Note: This product is intended for research purposes only in controlled laboratory settings. It is not for diagnostic, therapeutic, or human consumption of any kind.

Eigenschaften

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPCUUZBUOLEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180193
Record name Phenethylamine, 2,5-dimethoxy-4-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25505-65-1
Record name 4-Methyl-2,5-dimethoxyphenethylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25505-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-4-methylphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025505651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, 2,5-dimethoxy-4-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25505-65-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2C-D HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WKL2T9A2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Mechanism of Action of 2,5-Dimethoxy-4-methylphenethylamine Hydrochloride (2C-D HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the pharmacodynamics, pharmacokinetics, and experimental characterization of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride (2C-D) . A member of the 2C family of psychedelic phenethylamines, 2C-D is structurally defined by a hydrophobic methyl group at the 4-position of the phenyl ring.

While sharing the core 5-HT2A agonist activity of its halogenated analogs (e.g., 2C-B, 2C-I), 2C-D exhibits a distinct pharmacological profile characterized by lower potency and a shorter duration of action. This guide details the molecular signaling cascades, metabolic fate, and validated protocols for studying 2C-D in preclinical models.

Chemical Architecture & Structure-Activity Relationships (SAR)

The potency and selectivity of 2,5-dimethoxyphenethylamines are governed strictly by the substituent at the 4-position (


).
The "Methyl" Determinant

In 2C-D, the


 substituent is a methyl group (

).
  • Steric Bulk: The methyl group is smaller (Van der Waals radius ~2.0 Å) compared to the bromine in 2C-B (~1.85 Å) or the iodine in 2C-I (~1.98 Å), but it lacks the lipophilic halogen bonding capability.

  • Receptor Docking: The 5-HT2A receptor contains a hydrophobic pocket formed by residues in Transmembrane Helix 5 (TM5). The 4-methyl group of 2C-D fits into this pocket but interacts less avidly than the highly lipophilic halogens or alkyl chains found in 2C-E (ethyl) or 2C-P (propyl).

  • Result: 2C-D generally exhibits lower affinity (

    
    ) and intrinsic activity compared to its halogenated counterparts, requiring higher dosages for equipotent effects.
    
CompoundR4 SubstituentElectronic CharacterRelative Potency (Human)
2C-D Methyl (

)
Inductive donor, Lipophilic Low (20–60 mg)
2C-BBromo (

)
Inductive withdrawer, LipophilicHigh (12–24 mg)
2C-EEthyl (

)
Inductive donor, LipophilicHigh (10–20 mg)

Pharmacodynamics: The Receptor Interface

Receptor Binding Profile

2C-D acts as a partial agonist at serotonin 5-HT2 receptors.[1] Its psychoactive effects are primarily mediated by the 5-HT2A receptor, though 5-HT2C activation contributes to side-effect profiles (e.g., anxiety, suppression of locomotion).

Representative Affinity Data (


 values): 
  • 5-HT2A: ~10–100 nM (Agonist)

  • 5-HT2C: ~20–80 nM (Agonist)

  • TAAR1 (Trace Amine-Associated Receptor 1): High affinity (Agonist). 2C-D is a potent TAAR1 agonist, which may modulate dopaminergic signaling.

  • 5-HT1A: Low affinity (>1

    
    M).[2]
    

Note: Values are synthesized from comparative studies of the 2C series (Rickli et al., 2015).

Intracellular Signaling Cascade

Upon binding to the orthosteric site of the 5-HT2A receptor, 2C-D stabilizes the active conformation of the G-protein-coupled receptor (GPCR), triggering the canonical


 pathway.
Pathway Description:
  • Ligand Binding: 2C-D docks at 5-HT2A.

  • G-Protein Coupling:

    
     dissociates from the 
    
    
    
    subunits.
  • Effector Activation:

    
     activates Phospholipase C 
    
    
    
    (PLC).
  • Hydrolysis: PLC hydrolyzes PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).

  • Calcium Release: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing a massive efflux of intracellular

    
    .
    
  • Downstream Effects:

    
     and DAG activate Protein Kinase C (PKC), leading to ERK1/2 phosphorylation and gene transcription (e.g., Egr1, Egr2).
    

G Ligand 2C-D HCl Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Psychedelic Effects (Head Twitch) Ca->Response Signaling

Figure 1: Canonical Gq-mediated signaling pathway activated by 2C-D at the 5-HT2A receptor.

Pharmacokinetics & Metabolism[3][4]

Unlike amphetamines (e.g., DOM), 2C-D lacks an


-methyl group on the ethylamine side chain. This structural feature renders it susceptible to rapid degradation by Monoamine Oxidases (MAO).
Metabolic Pathways
  • Oxidative Deamination (MAO-A/B): The primary route of clearance. The amino group is removed, yielding the corresponding aldehyde, which is further oxidized to 2,5-dimethoxy-4-methylphenylacetic acid.

  • O-Demethylation (CYP450): Cytochrome P450 enzymes (likely CYP2D6) can remove the methyl groups at positions 2 or 5 on the phenyl ring.

  • N-Acetylation: A minor pathway observed in some species.

Implication for Research:

  • In Vivo: The half-life of 2C-D is significantly shorter than its amphetamine counterpart (DOM).

  • In Vitro:[1][3] When using liver microsomes, ensure co-factors for both MAO and CYP are controlled to isolate specific pathways.

Experimental Protocols

In Vitro: Calcium Flux Assay (FLIPR)

This assay quantifies the functional potency (


) of 2C-D by measuring intracellular calcium release in HEK293 cells expressing human 5-HT2A.

Protocol:

  • Cell Culture: Seed HEK293-h5HT2A cells in 96-well black-walled plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Calcium-4 dye (Molecular Devices) dissolved in HBSS buffer + 2.5 mM Probenecid. Incubate for 60 min at 37°C.

  • Compound Prep: Dissolve 2C-D HCl in DMSO (10 mM stock). Serial dilute in HBSS (Range: 0.1 nM to 10

    
    M).
    
  • Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject 2C-D solutions automatically.

  • Analysis: Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds. Calculate

    
    . Fit data to a sigmoidal dose-response curve to derive 
    
    
    
    .
In Vivo: Mouse Head Twitch Response (HTR)

The HTR is the gold-standard behavioral proxy for 5-HT2A activation in rodents.[4]

Protocol:

  • Subjects: Male C57BL/6J mice (8–10 weeks).

  • Acclimation: Handle mice daily for 3 days prior to testing to reduce stress-induced artifacts.

  • Administration: Administer 2C-D HCl (dissolved in 0.9% saline) via intraperitoneal (i.p.) injection.

    • Dose Range: 1, 3, 10 mg/kg.

    • Volume: 5-10 mL/kg.

  • Observation: Immediately place mouse in a clear observation cylinder with bedding.

  • Recording: Record video for 20 minutes.

  • Scoring: Count "head twitches" (rapid, rotational jerks of the head/ears) manually or using automated magnetometer/video tracking software (e.g., DeepLabCut).

HTR Acclimation Acclimation (3 Days) Inject IP Injection (1-10 mg/kg) Acclimation->Inject Prep Drug Prep (Saline Vehicle) Prep->Inject Wait Latency Period (0-2 min) Inject->Wait Record Video Recording (20 min) Wait->Record Score Data Scoring (Frequency/Time) Record->Score

Figure 2: Workflow for the Head Twitch Response (HTR) assay in C57BL/6J mice.

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[5][6] Neuropharmacology. [Link][7][8]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. [Link][7]

  • Eshleman, A. J., et al. (2014). Substituent effects on in vitro profiles of 2,5-dimethoxy-4-substituted phenylisopropylamines (DOX). Psychopharmacology. [Link]

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Behavioural Pharmacology. [Link]

Sources

Technical Guide: Neurochemical Pharmacology of 2,5-Dimethoxy-4-methylphenethylamine (2C-D)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethoxy-4-methylphenethylamine (2C-D) represents a distinct pharmacological probe within the phenethylamine class of psychoactive compounds. Unlike its halogenated analogues (e.g., 2C-B, 2C-I) which exhibit high metabolic stability and potency, 2C-D is characterized by a rapid metabolic turnover and a unique receptor binding profile. This guide provides a technical analysis of 2C-D’s interaction with serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes, defining its role as a partial agonist with moderate affinity. The following sections detail the structure-activity relationships (SAR), quantitative binding data, signal transduction pathways, and validated experimental protocols for neuropharmacological assessment.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological behavior of 2C-D is dictated by the substitution at the 4-position of the phenyl ring.

  • The 4-Methyl Substituent: The defining feature of 2C-D is the methyl group at position 4. Compared to the bromine in 2C-B or the iodine in 2C-I, the methyl group is less lipophilic and electronically different. This results in:

    • Reduced Potency: The methyl group provides less optimal hydrophobic interaction with the receptor binding pocket (specifically residues in Transmembrane Domain 5) compared to halogens.

    • Metabolic Vulnerability: The benzylic methyl group is highly susceptible to oxidation by hepatic enzymes (cytochrome P450 systems), converting it to the corresponding carboxylic acid (inactive). This explains the significantly shorter duration of action (~3–4 hours) compared to 2C-B or 2C-E.

  • The 2,5-Dimethoxy Motif: Essential for 5-HT2 receptor affinity.[1][2] Removal or alteration of these methoxy groups (e.g., to monomethoxy variants) drastically reduces affinity, confirming the "2,5-dimethoxy" scaffold as the pharmacophore anchor.

Receptor Binding Profile (Quantitative Analysis)

2C-D acts primarily as a ligand for the 5-HT2 receptor family. Unlike ergolines (LSD) which are promiscuous, 2C-D is relatively selective for 5-HT2A and 5-HT2C, with negligible affinity for 5-HT1A.

Table 1: Comparative Binding Affinities ( )

Data synthesized from Rickli et al. (2015) and comparative phenethylamine studies.[3]

Receptor Target

(nM)
Binding ClassificationFunctional Outcome
5-HT2A ~24 High AffinityPartial Agonist
5-HT2C ~13 High AffinityAgonist
5-HT1A > 3,000NegligibleInactive
TAAR1 ~800ModerateAgonist (Weak)
D2 (Dopamine) > 10,000Low/InactiveInactive

Critical Insight: 2C-D often displays a slightly higher binding affinity (lower


) for 5-HT2C over 5-HT2A (Selectivity Ratio 2A/2C 

1.8). However, the psychoactive effects are primarily attributed to the 5-HT2A partial agonism, while 5-HT2C activation may modulate the "head-twitch" response and contribute to anxiogenic side effects.

Functional Neurochemistry & Signaling Pathways[2][4][5]

Binding affinity (


) does not equate to efficacy (

). 2C-D functions as a partial agonist at the 5-HT2A receptor.
Mechanism of Action

Upon binding to the orthosteric site of the 5-HT2A receptor (a GPCR), 2C-D stabilizes a specific active conformation that preferentially couples to the


 protein family.
  • Gq Coupling: The

    
     subunit dissociates and activates Phospholipase C 
    
    
    
    (PLC).
  • Phosphoinositide Hydrolysis: PLC cleaves PIP2 into IP3 (Inositol Triphosphate) and DAG (Diacylglycerol).

  • Calcium Release: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing a rapid efflux of intracellular

    
    .
    
  • Downstream Effects:

    
     and DAG activate Protein Kinase C (PKC), leading to ERK/MAPK phosphorylation and eventual gene transcription (e.g., Egr1, c-Fos).
    
Visualization: 5-HT2A Signaling Cascade

The following diagram illustrates the signal transduction pathway activated by 2C-D.

G Ligand 2C-D (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Ki ~24nM) GProtein Gq/11 Protein Receptor->GProtein Activation (Partial) Effector Phospholipase C (PLC) GProtein->Effector Stimulates PIP2 PIP2 Effector->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Response Neuronal Depolarization & Gene Expression DAG->Response PKC Activation Calcium Intracellular Ca2+ Release ER->Calcium Flux Calcium->Response Signaling

Figure 1: The Gq-mediated signaling pathway activated by 2C-D at the 5-HT2A receptor, leading to intracellular calcium mobilization.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and specific validation steps.

Protocol A: Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity (


) of 2C-D.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT2A receptors.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.

  • Radioligand Selection:

    • Use

      
      -Ketanserin  (0.5–1.0 nM).
      
    • Why: Ketanserin is a high-affinity antagonist. It labels the total receptor population, not just the high-affinity agonist state, providing a robust measure of competitive displacement.

  • Competition Binding:

    • Incubate membranes with

      
      -Ketanserin and varying concentrations of 2C-D (
      
      
      
      to
      
      
      M).
    • Validation Step (Non-Specific Binding): Include parallel wells containing 10

      
      M Methysergide or Mianserin. Any signal in these wells is "noise" and must be subtracted.
      
  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

    • Count radioactivity via liquid scintillation.

Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Determine the potency (


) and efficacy (

) of 2C-D.
  • Cell Culture:

    • Seed CHO-K1 or HEK293 cells expressing 5-HT2A overnight in black-walled, clear-bottom 96-well plates.

  • Dye Loading:

    • Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) for 60 minutes at 37°C.

    • Why: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane; intracellular esterases cleave it, trapping the dye inside.

  • Compound Addition:

    • Add 2C-D using an automated fluidics system (e.g., FLIPR Tetra).

    • Validation Step (Positive Control): Run a full dose-response curve of 5-HT (Serotonin) on the same plate. Normalize 2C-D efficacy as a percentage of the maximal 5-HT response.

  • Data Analysis:

    • Measure fluorescence intensity changes (

      
      ).
      
    • Fit data to a sigmoidal dose-response equation to calculate

      
      .
      
Visualization: Experimental Workflow

The following diagram outlines the logical flow of the Calcium Flux assay, emphasizing critical validation checkpoints.

Experiment Step1 Cell Seeding (HEK-5HT2A) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Baseline Measurement Step2->Step3 Step4 2C-D Addition (Automated) Step3->Step4 Step5 Fluorescence Detection Step4->Step5 Analysis Data Analysis (Sigmoidal Fit) Step5->Analysis Control Control: 5-HT (Max Response) Control->Step5 Normalization

Figure 2: Workflow for the Functional Calcium Flux Assay (FLIPR), highlighting the integration of 5-HT controls for efficacy normalization.

Comparative Analysis

To contextualize 2C-D, it must be compared to standard reference compounds.

Feature2C-D2C-BLSD
4-Position Methyl (

)
Bromo (

)
N/A (Ergoline)
5-HT2A Affinity Moderate (

nM)
High (

nM)
Very High (

nM)
Efficacy (

)
Partial (~40-60%)High Partial (~80%)Partial (~25-40%)
Metabolic Stability Low (Rapid Oxidation)HighModerate
Duration 3–4 Hours4–8 Hours8–12 Hours

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[4][5] Neuropharmacology, 99, 546-553.[4][5]

  • Eshleman, A. J., et al. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology, 87(4), 581-591.

  • Villalobos, C. A., et al. (2004). 5-HT2A receptor modulation of mitogen-activated protein kinases in neuronal cells. Journal of Neurochemistry, 90(4), 830-837.

  • Shulgin, A., & Shulgin, A. (1991).PiHKAL: A Chemical Love Story. Transform Press.

Sources

Receptor binding affinity studies of 2,5-Dimethoxy-4-methylphenethylamine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the receptor binding profile of 2,5-Dimethoxy-4-methylphenethylamine (2C-D) , a classical psychedelic phenethylamine. Unlike its halogenated homologs (e.g., 2C-B, 2C-I), 2C-D possesses a methyl group at the 4-position, resulting in a distinct pharmacological profile characterized by lower potency and a unique binding affinity ratio between 5-HT2A and 5-HT2C receptors.

This document details the specific binding affinities (


), elucidates the structure-activity relationships (SAR) governing its interaction with the orthosteric binding site, and provides a validated, step-by-step protocol for conducting radioligand competition assays to verify these values in a laboratory setting.

Pharmacological Profile & Mechanism of Action

2C-D acts primarily as a partial agonist at the serotonin 5-HT2A receptor, the primary target for psychedelic activity. However, its affinity profile is not exclusive to this subtype.

Receptor Binding Affinity Data

The following data summarizes the inhibition constants (


) for 2C-D at key serotonergic sites. Lower 

values indicate higher affinity. Note the slight selectivity for the 5-HT2C subtype over 5-HT2A in terms of pure affinity, a trait shared with several simple phenethylamines, though functional potency (

) often favors 5-HT2A signaling in behavioral models.

Table 1: Binding Affinity Profile of 2C-D (Human Receptors)

Receptor TargetLigand Type

Value (nM)
Selectivity NoteReference
5-HT2A Agonist/Antagonist23.9 Primary Psychedelic Target[Rickli et al., 2015]
5-HT2C Agonist12.7 High Affinity (Possible Sedation/Anxiety modulation)[Rickli et al., 2015]
5-HT1A Agonist> 1,000 Low/Negligible Affinity[Ray, 2010]
D2 (Dopamine) Antagonist> 10,000 Insignificant Interaction[Ray, 2010]
TAAR1 Agonist~800 Moderate Affinity (Trace Amine)[Rickli et al., 2015]

Technical Insight: The affinity of 2C-D for 5-HT2A (


 nM) is roughly an order of magnitude lower than that of its N-benzyl derivative, 25D-NBOMe (

nM).[1] This highlights the critical role of the N-benzyl "hydrophobic pocket" interaction in super-potent agonists, which 2C-D lacks.
Signal Transduction Pathway

Upon binding to the 5-HT2A receptor, 2C-D stabilizes the active conformation of the G-protein coupled receptor (GPCR), preferentially coupling to the


 protein. This initiates the canonical Phospholipase C (PLC) cascade.

G Ligand 2C-D (Ligand) Receptor 5-HT2A Receptor (Transmembrane) Ligand->Receptor Binding (Ki ~24nM) Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Stores PKC PKC Activation DAG->PKC Ca->PKC Co-activation

Figure 1: Canonical Gq-mediated signaling pathway activated by 2C-D at the 5-HT2A receptor.

Structure-Activity Relationships (SAR)

The binding affinity of 2C-D is dictated by the substitution at the 4-position of the phenyl ring.

  • Steric Bulk: The 4-methyl group in 2C-D is relatively small compared to the bromine in 2C-B or the ethyl in 2C-E.

    • Observation: Affinity generally correlates with the lipophilicity and optimal steric filling of the receptor's hydrophobic pocket (Residue F340 in 5-HT2A).

    • Result: The methyl group provides insufficient hydrophobic interaction compared to the bromo- or ethyl- substituents, resulting in higher

      
       (lower affinity) for 2C-D compared to 2C-B (
      
      
      
      nM).
  • Methyoxy Orientation: The 2,5-dimethoxy pattern is non-negotiable for high affinity. Removal of either methoxy group leads to a drastic loss of potency (10-100 fold reduction).

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the


 of 2C-D at the 5-HT2A receptor via competitive displacement of 

-Ketanserin.

Prerequisites:

  • Source Tissue: HEK293 cells stably expressing human 5-HT2A receptors (or rat frontal cortex homogenate).

  • Radioligand:

    
    -Ketanserin (Specific Activity: 60-80 Ci/mmol). Note: Ketanserin is an antagonist; this assay measures affinity for the antagonist-preferring state, which is standard for screening.
    
  • Test Compound: 2C-D HCl (dissolved in DMSO, serial dilutions).

Workflow Diagram

Workflow Step1 1. Membrane Prep (Homogenization & Centrifugation) Step2 2. Incubation (Membrane + 2C-D + [3H]Ketanserin) Step1->Step2 Step3 3. Termination (Vacuum Filtration GF/B) Step2->Step3 Step4 4. Quantification (Liquid Scintillation Counting) Step3->Step4 Step5 5. Analysis (Non-linear Regression) Step4->Step5

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Detailed Methodology

Step 1: Membrane Preparation

  • Harvest HEK293-5HT2A cells in ice-cold PBS.

  • Homogenize using a Polytron in Lysis Buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Discard supernatant. Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 4 mM

    
    , 0.1% Ascorbic Acid). Ascorbic acid prevents oxidation of phenethylamines.
    

Step 2: Competitive Binding Incubation

  • Prepare 96-well plates.

  • Total Binding (TB): Add 50 µL Membrane + 50 µL

    
    -Ketanserin (Final conc. 1 nM) + 50 µL Assay Buffer.
    
  • Non-Specific Binding (NSB): Add 50 µL Membrane + 50 µL

    
    -Ketanserin + 50 µL Mianserin (10 µM excess).
    
  • Experimental (2C-D): Add 50 µL Membrane + 50 µL

    
    -Ketanserin + 50 µL 2C-D (Concentration range 
    
    
    
    to
    
    
    ).
  • Incubate for 60 minutes at 37°C to reach equilibrium.

Step 3: Filtration & Counting

  • Pre-soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) for 1 hour. Critical: PEI reduces non-specific binding of the radioligand to the filter.[2]

  • Harvest plates using a vacuum manifold (e.g., Brandel harvester).

  • Wash filters

    
     with ice-cold Tris-HCl buffer.
    
  • Dry filters and add liquid scintillation cocktail.

  • Count radioactivity (CPM) using a beta-counter.

Step 4: Data Analysis

  • Calculate Specific Binding:

    
    .
    
  • Plot % Specific Binding vs. Log[2C-D].

  • Fit data to a one-site competition model to determine

    
    .
    
  • Calculate

    
     using the Cheng-Prusoff Equation :
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of
    
    
    -Ketanserin.

References

  • Rickli, A., et al. (2015).[3] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.[4][5]

  • Ray, T. S. (2010).[6][7][8][9] Psychedelics and the Human Receptorome.[6][7][9][10] PLoS ONE, 5(2), e9019.[6][7][9] [9]

  • National Institute of Mental Health - Psychoactive Drug Screening Program (NIMH-PDSP). Protocol for Radioligand Binding Assays.

  • Nichols, D. E. (2004).[8] Hallucinogens.[10] Pharmacology & Therapeutics, 101(2), 131-181.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationships of 2C-D and Related Phenethylamines

Abstract

The 2C-series of phenethylamines, first extensively synthesized and documented by Alexander Shulgin, represents a cornerstone in the study of psychedelic compounds.[1][2][3] These molecules, characterized by a 2,5-dimethoxy substitution pattern on the phenyl ring, are potent agonists of the serotonin 5-HT₂A receptor, the primary target for classic psychedelics.[1][4] This guide provides a detailed exploration of the structure-activity relationships (SAR) for 2C-D (2,5-dimethoxy-4-methylphenethylamine) and its analogues. We will dissect the roles of the core pharmacophore, the critical 4-position substituent, and modifications to the ethylamine side chain. Furthermore, this document outlines key experimental protocols for the synthesis and pharmacological evaluation of these compounds, offering a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: The Phenethylamine Landscape and the Rise of the 2C-Series

Phenethylamines are a broad class of compounds, both endogenous and synthetic, sharing a common molecular framework: a phenyl ring connected to an amino group by a two-carbon chain.[2][5] This family includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive substances.[5]

Within this class, the "2C" designation, coined by chemist Alexander Shulgin, refers specifically to a series of psychedelic phenethylamines bearing two methoxy groups at the 2 and 5 positions of the phenyl ring.[1][5] The name "2C" is an acronym for the two carbon atoms that form the ethylamine side chain. The pioneering work of Shulgin, detailed in his 1991 book PiHKAL (Phenethylamines I Have Known And Loved), laid the groundwork for our modern understanding of these compounds.[2][3][6]

2C-D, or 2,5-dimethoxy-4-methylphenethylamine, serves as a quintessential example of this family.[7] First described in the scientific literature in 1970 by Ho and colleagues, its psychoactive properties in humans were later characterized by Shulgin.[7] It is known for a wide dose-response curve, producing mild cognitive and stimulant-like effects at low doses and robust psychedelic experiences at higher doses.[7] Shulgin famously termed it a "pharmacological tofu" for its ability to potentiate other psychedelics without significantly altering the qualitative nature of their effects.[7]

Core Pharmacology: The 5-HT₂A Receptor and the Psychedelic Effect

The primary mechanism of action for 2C-D and its relatives is agonism at serotonin receptors.[7][8] Extensive evidence demonstrates that the activation of the serotonin 5-HT₂A receptor is necessary for the profound perceptual and cognitive alterations that define the psychedelic experience.[4][9][10]

The 2C Pharmacophore and Receptor Selectivity

The 2C compounds are partial agonists at the 5-HT₂A receptor.[1] They typically exhibit a higher affinity for the 5-HT₂A receptor compared to the 5-HT₂C receptor and a significantly lower affinity for the 5-HT₁A receptor.[1] This selectivity profile is crucial, as activity at other receptors can modulate the subjective effects; for instance, strong concomitant activity at the 5-HT₁A receptor is thought to contribute to the atypical, less visual effects of compounds like 5-MeO-DMT.[4]

Unlike other phenethylamines such as MDMA, the 2C-series are generally inactive or very weak as monoamine releasing agents or reuptake inhibitors.[1] Their action is primarily centered on direct receptor agonism, which distinguishes their pharmacological profile from that of stimulant amphetamines.

2C-x Pharmacophore General Pharmacophore of 2C-x Phenethylamines cluster_phenyl Phenyl Ring cluster_sidechain Ethylamine Side Chain cluster_key Key Structural Features C1 C2 C1->C2 CB β C1->CB C3 C2->C3 OCH3_2 OCH₃ C2->OCH3_2 C4 C3->C4 C5 C4->C5 R4 R C4->R4 C6 C5->C6 OCH3_5 OCH₃ C5->OCH3_5 C6->C1 CA α N N CA->N CB->CA key_title Key: key1 2,5-Dimethoxy Groups: Essential for 5-HT₂A agonism. key2 4-Position 'R' Group: Modulates potency, duration, and qualitative effects. key3 Ethylamine Chain: Site for modifications affecting metabolism and potency (e.g., α-methylation).

Caption: Core chemical structure of the 2C-phenethylamine family.

Decoding the Structure-Activity Relationships (SAR)

The pharmacological profile of a 2C compound is determined by the interplay of its three main structural components: the 2,5-dimethoxy groups, the substituent at the 4-position, and the ethylamine side chain. Relating these structural variations to biological activity is the essence of SAR.[11]

The 2,5-Dimethoxy Motif: An Anchor for Activity

The methoxy groups at the 2 and 5 positions are a defining feature of the 2C class and are widely recognized as conferring potent agonist activity at the 5-HT₂A receptor.[12] Studies investigating the removal of these groups have demonstrated their importance. Elimination of either the 2- or 5-methoxy group from compounds like 2C-B or DOB leads to a decrease in both binding affinity and functional potency at 5-HT₂A and 5-HT₂C receptors.[12] The reduction in activity is more pronounced upon removal of the 2-methoxy group, suggesting its critical role in receptor interaction.[12]

The 4-Position: The Key to Diversity and Potency

The substituent at the 4-position of the phenyl ring is the primary point of variation within the 2C family and has the most significant impact on potency and duration of action. Generally, incorporating small, lipophilic substituents at this position enhances potency.[1]

  • Hydrogen (2C-H): As the unsubstituted parent compound, 2C-H is not orally active. It is readily metabolized by monoamine oxidase (MAO) in the gut and liver before it can reach the brain in significant concentrations.[13]

  • Small Alkyl Groups (2C-D, 2C-E): The addition of a small methyl (2C-D) or ethyl (2C-E) group confers oral activity and psychedelic properties. Increasing the alkyl chain length can modulate potency and duration.

  • Halogens (2C-B, 2C-C, 2C-I): Halogenation at the 4-position yields some of the most well-known and potent members of the series. 4-Bromo (2C-B) and 4-iodo (2C-I) substitutions, in particular, result in high affinity for the 5-HT₂A receptor.

  • Thioalkyl Groups (2C-T series): The introduction of a sulfur atom, as seen in compounds like 2C-T-2 (4-ethylthio) and 2C-T-7 (4-propylthio), creates another potent and distinct subset of the 2C family.

The Ethylamine Side Chain: Modulating Metabolism and Potency

Modifications to the two-carbon side chain can have profound effects on a compound's pharmacological profile, primarily by altering its susceptibility to metabolism and its fit within the receptor binding pocket.

  • α-Methylation (The DOx Series): Adding a methyl group to the alpha-carbon (the carbon adjacent to the phenyl ring) creates the amphetamine analogues of the 2C series, known as the DOx family. For example, α-methylation of 2C-D yields DOM (2,5-dimethoxy-4-methylamphetamine).[14] This modification provides steric hindrance, protecting the molecule from degradation by MAO. This increased metabolic stability results in significantly higher potency and a much longer duration of action.[15]

  • N-Benzyl Substitution (The NBOMe Series): While simple N-alkylation (e.g., adding a methyl or ethyl group) typically reduces psychedelic activity, the addition of a larger N-benzyl group, particularly an N-(2-methoxy)benzyl group, dramatically increases potency.[16][17] These "NBOMe" compounds, such as 25I-NBOMe (the N-(2-methoxy)benzyl derivative of 2C-I), are super-potent agonists at the 5-HT₂A receptor, often active at sub-milligram doses.[18] This discovery highlighted an additional accessory binding region on the receptor that could be exploited to achieve unprecedented potency.[16]

Summary of SAR for Selected 2C-x Compounds
Compound4-SubstituentTypical Oral Dosage (Shulgin, PiHKAL)DurationKey SAR Insight
2C-H -HUnknown (inactive)UnknownParent scaffold; lacks oral activity due to MAO metabolism.[13]
2C-D -CH₃20 - 60 mg4 - 6 hoursSmall alkyl group confers oral activity and moderate potency.[1][7]
2C-E -CH₂CH₃10 - 25 mg8 - 12 hoursLonger alkyl chain than 2C-D; increased potency and duration.[1]
2C-B -Br12 - 24 mg4 - 8 hoursLipophilic halogen increases potency significantly over 2C-H.[1]
2C-I -I14 - 22 mg6 - 10 hoursLarger halogen than bromine; potent with slightly longer duration.
DOM -CH₃ (on ring)3 - 10 mg14 - 20 hoursα-methylated analogue of 2C-D; increased potency/duration via MAO resistance.[14]
25I-NBOMe -I (on ring)<1 mg (not from PiHKAL)6 - 10 hoursN-benzyl derivative of 2C-I; demonstrates super-potency via accessory binding.[18]

Dosage and duration information is primarily derived from Alexander Shulgin's book PiHKAL and should be understood as subjective reports, not clinical recommendations.[2][6]

Pharmacokinetics and Metabolism

The in-vivo journey of a 2C compound is largely governed by its interaction with metabolic enzymes.

Primary Metabolic Pathways

The primary route of metabolism for 2C phenethylamines is oxidative deamination, catalyzed by monoamine oxidase (MAO), specifically both MAO-A and MAO-B isoforms.[1][7][19] This process converts the ethylamine side chain into a phenylacetic acid derivative, which is then excreted. A secondary pathway involves O-demethylation of the methoxy groups.[1]

The susceptibility to MAO is a critical factor in the SAR of these compounds. As noted, the lack of a 4-substituent in 2C-H and the absence of an α-methyl group in the 2C series make them vulnerable to first-pass metabolism, necessitating higher doses compared to their amphetamine (DOx) counterparts.

Metabolism Primary Metabolic Pathways of 2C-D cluster_pathways cluster_implication Clinical Implication PCD 2C-D (2,5-dimethoxy-4-methylphenethylamine) MAO Monoamine Oxidase (MAO-A and MAO-B) PCD->MAO Primary Pathway (Oxidative Deamination) CYP Cytochrome P450 (Minor Pathway) PCD->CYP Secondary Pathway Metabolite1 2,5-dimethoxy-4-methyl- phenylacetic acid (Inactive Metabolite) MAO->Metabolite1 Metabolite2 O-demethylated Metabolites CYP->Metabolite2 Warning Interaction with MAOIs: Coadministration can lead to dangerously high synaptic levels of 2C-D, risking serotonin syndrome and overdose.

Caption: Metabolic fate of 2C-D and the risk of MAOI interaction.

Receptor Binding Affinities

The potency of a drug is often correlated with its binding affinity for its target receptor.[20][21] Affinity is typically quantified by the inhibition constant (Kᵢ), which is the concentration of a drug required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.

Compound5-HT₂A Kᵢ (nM)5-HT₂C Kᵢ (nM)5-HT₁A Kᵢ (nM)
2C-D 1,600 - 3,000[13]Data not readily available70[13]
2C-B ~40-80~100-200>10,000
2C-I ~30-70~90-180>10,000
DOM ~5-20~20-50>5,000

(Note: Kᵢ values can vary between studies based on experimental conditions. The values presented are representative approximations from publicly available data and scientific literature for comparative purposes.)

Key Experimental Methodologies

A robust understanding of SAR is built upon reproducible experimental protocols for synthesis and pharmacological characterization.

General Synthesis of 4-Substituted 2,5-Dimethoxyphenethylamines

The synthesis of most 2C compounds follows a common pathway, typically starting from a substituted benzaldehyde. 2C-H is a key intermediate for many other analogues.[13]

Protocol: Synthesis of 2C-D from 2,5-Dimethoxy-4-methylbenzaldehyde

  • Nitrostyrene Formation (Henry Reaction):

    • To a solution of 2,5-dimethoxy-4-methylbenzaldehyde in a suitable solvent (e.g., glacial acetic acid), add nitromethane and a catalyst such as ammonium acetate.

    • Reflux the mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and crystallize the product, 2,5-dimethoxy-4-methyl-β-nitrostyrene, from a solvent like methanol or ethanol.

    • Filter and dry the resulting bright yellow-orange crystals.

  • Reduction of the Nitrostyrene:

    • Prepare a solution or suspension of a powerful reducing agent, such as Lithium Aluminum Hydride (LAH), in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of the nitrostyrene from Step 1 dissolved in the same anhydrous solvent to the LAH slurry, maintaining a controlled temperature (often reflux).

    • After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the excess LAH by the sequential, dropwise addition of water, followed by a dilute sodium hydroxide solution, and then more water.

    • Filter the resulting aluminum salts and wash them thoroughly with the ether solvent.

    • Combine the organic filtrates, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the freebase oil of 2C-D.

  • Salt Formation (Optional but Recommended for Stability):

    • Dissolve the freebase oil in a minimal amount of a suitable solvent (e.g., isopropanol).

    • Add a stoichiometric amount of concentrated hydrochloric acid.

    • The hydrochloride salt of 2C-D will precipitate. Cool the mixture to maximize precipitation.

    • Collect the white crystalline solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry.

Synthesis_Workflow Generalized Synthesis Workflow for 2C-x Compounds Start Substituted Benzaldehyde Step1 Henry Reaction (with Nitromethane) Start->Step1 Intermediate β-Nitrostyrene Intermediate Step1->Intermediate Step2 Reduction (e.g., with LAH) Intermediate->Step2 Product_FB 2C-x Freebase (Oil) Step2->Product_FB Step3 Salt Formation (e.g., with HCl) Product_FB->Step3 Product_Salt 2C-x Hydrochloride (Crystalline Solid) Step3->Product_Salt

Caption: A typical synthetic route for 2C-phenethylamines.

In Vitro Assay: Competitive Radioligand Binding

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Protocol: 5-HT₂A Receptor Binding Assay

  • Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

  • Incubation: In a 96-well plate, combine the membrane preparation, a known concentration of a radioligand with high affinity for the 5-HT₂A receptor (e.g., [³H]ketanserin), and varying concentrations of the test compound (e.g., 2C-D).

  • Equilibrium: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Analysis: The amount of radioactivity is inversely proportional to the amount of test compound bound to the receptor. Data are used to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Assay: The Head-Twitch Response (HTR) in Rodents

The HTR is a rapid, involuntary head shake in mice or rats that is a well-established behavioral proxy for 5-HT₂A receptor activation and is used to screen for potential hallucinogenic activity.[18]

Protocol: HTR Assay in Mice

  • Acclimation: Acclimate mice to the testing environment (e.g., individual clear observation chambers) for at least 30 minutes before drug administration.

  • Administration: Administer the test compound (e.g., 2C-D) via a specific route (e.g., subcutaneous or intraperitoneal injection). A vehicle control group and a positive control group (e.g., receiving DOI) should be included.

  • Observation: Immediately after injection, begin observing the mice and counting the number of head twitches over a defined period (e.g., 30-60 minutes).

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. A statistically significant increase in HTR is indicative of 5-HT₂A receptor agonism. To confirm receptor specificity, a separate group can be pre-treated with a selective 5-HT₂A antagonist (e.g., M100,907), which should block the HTR induced by the test compound.

Conclusion and Future Directions

The structure-activity relationships of 2C-D and its related phenethylamines provide a classic and compelling example of how subtle molecular modifications can lead to dramatic changes in pharmacological activity. The core 2,5-dimethoxyphenethylamine scaffold serves as a potent 5-HT₂A agonist, with the 4-position substituent acting as the primary tuning element for potency and duration. Furthermore, modifications to the ethylamine side chain, such as α-methylation and N-benzylation, offer powerful strategies to manipulate metabolic stability and receptor affinity.

As the scientific community re-evaluates the therapeutic potential of psychedelics for conditions like treatment-resistant depression and PTSD, a deep understanding of SAR is more critical than ever.[10] This knowledge is foundational for the rational design of next-generation compounds. Future research may focus on developing ligands with biased agonism, selectively activating neuroplasticity-promoting intracellular pathways while minimizing hallucinogenic effects.[22][23][24][25] The exploration of conformationally restricted analogues, such as the "FLY" compounds, will continue to provide valuable insights into the precise topography of the 5-HT₂A receptor binding pocket, paving the way for novel therapeutics with tailored pharmacological profiles.[26]

References

  • The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? (2023). MDPI.
  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling P
  • Psychedelic drug - Wikipedia. (n.d.).
  • The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? (2025). MDPI.
  • Above the threshold, beyond the trip: the role of the 5-HT2A receptor in psychedelic-induced neuroplasticity and antidepressant effects. (2025). PubMed.
  • 2C or not 2C: phenethylamine designer drug review. (n.d.). PubMed.
  • 2C (psychedelics) - Wikipedia. (n.d.).
  • 2C-D - Wikipedia. (n.d.).
  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (n.d.). Wiley Online Library.
  • 2C or Not 2C: Phenethylamine Designer Drug Review - PMC. (n.d.). NIH.
  • Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024).
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). PubMed.
  • Phenethylamines. (2024). University of Virginia School of Medicine.
  • Erowid Online Books : "PIHKAL" - The Chemical Story. (n.d.). Erowid.
  • PiHKAL - PsychonautWiki. (n.d.).
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC. (n.d.). NIH.
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PubMed.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. (n.d.). NIH.
  • Substituted phenethylamine - Wikipedia. (n.d.).
  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. (2020). PubMed.
  • Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. (n.d.).
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Rel
  • FLY (psychedelics) - Wikipedia. (n.d.).
  • Alexander Shulgin - Wikipedia. (n.d.).
  • 2C-H - Wikipedia. (n.d.).
  • 2C-T-2 - Inxight Drugs. (n.d.).
  • Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. (2014). PubMed.
  • 2,5-Dimethoxy-4-methylamphetamine - Wikipedia. (n.d.).
  • Introduction to Psychedelic Phenethylamines - Spirit Pharmacist. (n.d.).
  • Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. (2013).
  • A Comparative Analysis of 2C-C's Receptor Binding Affinity at the 5-HT2A Receptor. (n.d.). Benchchem.
  • Catalpol Alleviates HFpEF via Inhibition of the S100A8-RAGE-NOX4 Inflammatory Axis in Murine Hearts. (2025). Dove Press.
  • Structure Activity Rel
  • Total Synthesis of Lineaflavones A, C, D, and Analogues - PMC. (2023). NIH.
  • Two-dimensional measurements of receptor-ligand interactions - PMC. (n.d.). NIH.
  • Single-cell measurements of two-dimensional binding affinity across cell contacts - PMC. (n.d.). NIH.
  • Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides - PMC. (2025). NIH.

Sources

Methodological & Application

Application of 2C-D hydrochloride in neuroscience receptor mapping studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2C-D Hydrochloride in Neuroscience Receptor Mapping Studies

Executive Summary

2C-D hydrochloride (2,5-Dimethoxy-4-methylphenethylamine HCl) is a synthetic phenethylamine utilized in neuropharmacology as a structural probe for the serotonin 5-HT


 receptor family.[1] Unlike high-affinity radioligands (e.g., [

I]DOI) used for visualizing receptor density, 2C-D serves a distinct role in Structure-Activity Relationship (SAR) mapping .[1] Its compact 4-methyl substituent makes it a critical reference standard for defining the steric tolerance of the 5-HT

receptor’s orthosteric binding pocket.[1]

This guide details the application of 2C-D HCl in competitive binding assays and functional efficacy profiling (GTP


S/Calcium flux). It is designed for researchers characterizing receptor subtype selectivity (5-HT

vs. 5-HT

) and functional bias in novel psychoplastogen discovery.[1]

Regulatory & Safety Compliance (Critical)

Legal Status: 2C-D is a Schedule I Controlled Substance in the United States (21 CFR 1308.[1]11) and is strictly regulated in most international jurisdictions.

Mandatory Compliance Steps:

  • Licensing: Possession requires a valid DEA Researcher Registration (Schedule I) or equivalent national license.

  • Storage: Must be stored in a steel class 5 safe or vault anchored to the floor, with access limited to authorized personnel.

  • Handling: All aliquoting must occur in a chemical fume hood to prevent inhalation of micro-particulates.

  • Disposal: Unused material must be neutralized and disposed of via reverse-distribution through a DEA-registered disposer.[1]

Pharmacological Profile & Application Logic

2C-D acts as a partial agonist at 5-HT


, 5-HT

, and 5-HT

receptors.[2][3][4] Its utility lies in its "intermediate" potency and efficacy, which contrasts with full agonists (e.g., 25I-NBOMe) and antagonists (e.g., Ketanserin).
Key Pharmacological Parameters
Compound5-HT

Affinity (

)
5-HT

Efficacy (

)
4-Position SubstituentApplication Note
2C-D ~30 - 80 nM *Partial (~40-60%) -CH

(Methyl)
Steric baseline for 4-position pocket.
2C-B~1 - 10 nMPartial (~70-90%)-Br (Bromo)High-affinity reference.[1]
DOI~0.5 - 2 nMFull (>90%)-I (Iodo)Primary radioligand scaffold.[1]
Ketanserin~1 - 3 nMAntagonist (0%)N/AAntagonist displacer.[1]

*Note: Affinities vary by cell line and radioligand used.[5][6] 2C-D is generally 10-30x less potent than 2C-B, making it ideal for detecting subtle shifts in receptor conformation.[1]

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of 2C-D for the 5-HT

receptor by displacing a known radioligand.

Materials:

  • Receptor Source: HEK293 cells stably expressing human 5-HT

    
     receptors.
    
  • Radioligand: [

    
    H]Ketanserin (Antagonist, 
    
    
    
    ~1 nM) or [
    
    
    I]DOI (Agonist,
    
    
    ~0.5 nM). Note: Using an agonist radioligand ([
    
    
    I]DOI) preferentially labels the high-affinity G-protein-coupled state.[1]
  • Test Compound: 2C-D Hydrochloride (dissolved in DMSO, final assay concentration <0.1% DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1 mM EDTA, pH 7.4.[1]
    

Workflow Diagram:

BindingAssay cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis Membrane Membrane Prep (HEK-5HT2A) Mix Combine in 96-well Plate Membrane->Mix Ligand Radioligand ([3H]Ketanserin) Ligand->Mix Drug 2C-D Dilution Series (10^-10 to 10^-5 M) Drug->Mix Equilibrate Incubate 60 min @ 25°C Mix->Equilibrate Harvest Harvest via GF/B Filters Equilibrate->Harvest Wash Wash 3x Ice-cold Buffer Harvest->Wash Count Liquid Scintillation Counting (LSC) Wash->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Caption: Workflow for competitive binding assay. 2C-D competes with [3H]Ketanserin for the orthosteric site.[1]

Step-by-Step Procedure:

  • Solubilization: Dissolve 2C-D HCl in 100% DMSO to create a 10 mM stock. Store at -20°C.

  • Dilution: Prepare serial dilutions (10 points) in Assay Buffer ranging from 10 pM to 100

    
    M.
    
  • Plate Setup: Add 50

    
    L of radioligand (
    
    
    
    concentration), 50
    
    
    L of 2C-D dilution, and 100
    
    
    L of membrane suspension (20-50
    
    
    g protein) to each well.
  • NSB Control: Define Non-Specific Binding (NSB) using 10

    
    M Methysergide or Ketanserin.
    
  • Incubation: Incubate for 60 minutes at room temperature (25°C) in the dark.

  • Harvesting: Filter through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

  • Counting: Add scintillation fluid and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation :
    
    
    
    

Protocol 2: Functional Efficacy Mapping (Calcium Flux)

Objective: Quantify the functional potency (


) and intrinsic efficacy (

) of 2C-D relative to 5-HT (endogenous agonist).

Mechanism: 5-HT


 couples to G

, activating Phospholipase C (PLC), leading to IP

generation and intracellular Ca

release.

Signaling Pathway Diagram:

Signaling Ligand 2C-D (Ligand) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Caption: Gq-mediated signaling cascade activated by 2C-D, resulting in calcium mobilization.[1]

Procedure:

  • Cell Culture: Plate CHO-K1 or HEK293 cells expressing 5-HT

    
     in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate overnight.
    
  • Dye Loading: Aspirate media and load cells with a Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) in HBSS buffer + 2.5 mM Probenecid.[1] Incubate 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (RFU) for 10 seconds.

  • Injection: Inject 2C-D (5x concentration) automatically.

  • Measurement: Monitor fluorescence increase for 60-90 seconds.

  • Normalization: Normalize response to maximal 5-HT response (10

    
    M 5-HT = 100%).
    
  • Result: 2C-D typically displays an

    
     of 40-60%  (partial agonist) with an 
    
    
    
    in the micromolar or high nanomolar range.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding Lipophilicity of 2C-DUse GF/B filters pre-soaked in 0.3% PEI; add 0.1% BSA to assay buffer.[1]
Low Signal Window Low receptor expressionVerify

of membrane prep; ensure expression >500 fmol/mg.
Precipitation High concentration stockDo not exceed 100 mM in DMSO; dilute into aqueous buffer slowly with vortexing.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Glennon, R. A., et al. (1992). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity.[1] Journal of Medicinal Chemistry. Link

  • Cayman Chemical. (2024). 2C-D (hydrochloride) Product Information & Safety Data Sheet. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. European Neuropsychopharmacology. Link

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes.[1][7] British Journal of Pharmacology. Link

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 2C-D and its metabolites.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and forensic toxicologists requiring a rigorous, self-validating methodology for the analysis of 2C-D (2,5-dimethoxy-4-methylphenethylamine) and its metabolites in biological matrices.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid Phase Extraction (SPE) and TFA Derivatization. Target Analytes: 2C-D, O-demethyl-2C-D, N-acetyl-2C-D. Matrix: Urine, Plasma.

Introduction & Forensic Context

2,5-Dimethoxy-4-methylphenethylamine (2C-D) is a psychoactive phenethylamine of the "2C" family, structurally related to mescaline. Unlike amphetamines, 2C-D lacks an


-methyl group, rendering it susceptible to rapid deamination by monoamine oxidases (MAO), leading to a distinct metabolic profile compared to MDMA or methamphetamine.

For forensic and clinical analysis, the detection of the parent compound alone is often insufficient due to rapid metabolism. Comprehensive profiling requires the identification of specific metabolites, particularly O-demethyl-2C-D and N-acetyl-2C-D . This guide details a validated workflow using GC-MS with Trifluoroacetic Acid (TFA) derivatization to stabilize these polar analytes and provide unique spectral fingerprints.

Chemical Profile & Metabolic Pathway

Understanding the metabolic fate of 2C-D is a prerequisite for selecting the correct target ions.

  • Parent Compound: 2C-D (MW 209.29)

  • Primary Metabolism (Phase I):

    • O-Demethylation: Occurs at the 2- or 5-position (catalyzed by CYP2D6), creating a free hydroxyl group.

    • Deamination: Oxidative deamination to the corresponding phenylacetic acid (often excreted as glycine conjugates).

  • Secondary Metabolism (Phase II):

    • N-Acetylation: A common pathway for phenethylamines (unlike amphetamines), forming N-acetyl-2C-D.

    • Glucuronidation: The O-demethylated metabolites are heavily conjugated with glucuronic acid.

Pathway Visualization

The following diagram illustrates the critical extraction and metabolic pathways, highlighting the necessity of the hydrolysis step.

G cluster_metabolism In-Vivo Metabolic Pathway (Rat/Human Model) cluster_workflow Analytical Workflow Parent 2C-D (Parent Drug) ODemethyl O-demethyl-2C-D (Phase I Metabolite) Parent->ODemethyl CYP450 (O-demethylation) NAcetyl N-acetyl-2C-D (Phase II Metabolite) Parent->NAcetyl N-acetyltransferase Glucuronide O-demethyl-2C-D-Glucuronide (Excreted Conjugate) ODemethyl->Glucuronide UGT (Glucuronidation) Hydrolysis Enzymatic Hydrolysis (Glucuronidase) Glucuronide->Hydrolysis Target for Deconjugation Sample Urine Sample Sample->Hydrolysis Cleave Conjugates SPE SPE Extraction (Mixed Mode HCX) Hydrolysis->SPE Isolate Bases Deriv Derivatization (TFAA) SPE->Deriv Stabilize -NH2 / -OH GCMS GC-MS Analysis (EI Source) Deriv->GCMS Inject

Caption: Figure 1. Metabolic fate of 2C-D and the corresponding analytical workflow required to detect conjugated metabolites.

Experimental Protocol

Reagents and Standards
  • Reference Standards: 2C-D HCl, 2C-D-d3 (Internal Standard).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or N-Methyl-bis(trifluoroacetamide) (MBTFA).

  • Enzyme:

    
    -Glucuronidase (E. coli or Helix pomatia).
    
  • Buffer: 0.1 M Phosphate buffer (pH 6.0).

Sample Preparation (Step-by-Step)

This protocol utilizes Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) to minimize matrix interference and improve recovery of polar metabolites.

  • Hydrolysis (Critical for Urine):

    • Aliquot 1.0 mL of urine.

    • Add 50

      
      L of Internal Standard (IS) solution (1 
      
      
      
      g/mL 2C-D-d3).
    • Add 1 mL of Phosphate buffer (pH 6.0) and 50

      
      L 
      
      
      
      -Glucuronidase.
    • Incubate: 1 hour at 50°C. Rationale: This cleaves the glucuronide bond, releasing free O-demethyl-2C-D for extraction.

  • Solid Phase Extraction (SPE):

    • Cartridge: Mixed-mode Cation Exchange (e.g., OASIS MCX or Bond Elut Certify).

    • Condition: 2 mL Methanol, then 2 mL Water.

    • Load: Apply hydrolyzed sample.

    • Wash 1: 2 mL 0.1 M HCl (Removes acidic/neutral interferences).

    • Wash 2: 2 mL Methanol (Removes hydrophobic neutrals).

    • Elute: 2 mL of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2). Rationale: High pH neutralizes the amine, breaking the cation-exchange interaction.

  • Derivatization (TFA Method):

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Add 50

      
      L Ethyl Acetate and 50 
      
      
      
      L TFAA (Trifluoroacetic Anhydride).
    • Cap and incubate at 70°C for 20 minutes.

    • Evaporate to dryness again (to remove excess acid which damages GC columns).

    • Reconstitute in 100

      
      L Ethyl Acetate.
      

GC-MS Method Parameters

To ensure separation of 2C-D from potential isomers (e.g., 2C-B, 2C-I, or regioisomers), a specific temperature ramp is required.

ParameterSettingNotes
Instrument Agilent 7890/5977 (or equiv)Single Quadrupole
Column HP-5MS UI (30m x 0.25mm x 0.25µm)5% Phenyl-methylpolysiloxane
Carrier Gas Helium @ 1.0 mL/minConstant Flow
Inlet Temp 250°CSplitless mode (1 min purge)
Transfer Line 280°C
Temp Program 70°C (1 min)

20°C/min

280°C (hold 10 min)
Fast ramp minimizes peak broadening
Ionization Electron Impact (EI), 70 eVStandard spectra library matching
Acquisition Scan (m/z 40-550) & SIMSIM mode for high sensitivity

Results & Interpretation

Fragmentation Mechanisms (TFA Derivatives)

Derivatization with TFA adds a trifluoroacetyl group (Mass shift: +96 Da per active H).

  • Amine: -NH2 becomes -NH-CO-CF3.

  • Phenol (Metabolite): -OH becomes -O-CO-CF3.

Analyte 1: 2C-D-TFA (Parent)
  • Structure: 2,5-dimethoxy-4-methyl-N-TFA-phenethylamine.

  • Molecular Ion (

    
    ):  m/z 305.
    
  • Base Peak: m/z 126 .

    • Mechanism:[1][2][3]

      
      -cleavage of the ethyl bridge.
      
    • Fragment:

      
      .
      
  • Secondary Ions: m/z 179 (Benzylic cation: 2,5-dimethoxy-4-methylbenzyl).

Analyte 2: O-Demethyl-2C-D-bis-TFA (Metabolite)
  • Structure: One methoxy group becomes -OH, then is derivatized to -O-TFA. The amine is also derivatized.[1][4][5][6]

  • Molecular Ion (

    
    ):  m/z 387 (approx).
    
  • Base Peak: m/z 126 (Amine chain is unchanged).

  • Diagnostic Ion: m/z 261 (Benzylic fragment with one O-TFA group).

Data Summary Table
CompoundDerivativeRet Time (min)*Target Ion (Quant)Qualifier 1Qualifier 2
2C-D TFA8.45126 179305
2C-D-d3 TFA8.43129 182308
O-demethyl-2C-D Bis-TFA9.10126 261387
N-acetyl-2C-D (Underivatized)**10.244 165208

*Retention times are estimates based on HP-5MS columns and must be experimentally verified. **N-acetyl metabolites may not react further with TFAA under mild conditions or may be analyzed as-is.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness in E-E-A-T), implement the following:

  • Hydrolysis Efficiency Check: Spike a blank urine sample with a known concentration of a glucuronide standard (e.g., morphine-glucuronide if 2C-D glucuronide is unavailable) to verify enzyme activity.

  • Derivatization Completeness: Monitor the presence of underivatized 2C-D (m/z 30 base peak). If m/z 30 is present, the TFA reaction was incomplete (check moisture content in reagents).

  • Linearity: Establish a calibration curve from 10 ng/mL to 1000 ng/mL (

    
    ).
    

References

  • Theobald, D. S., & Maurer, H. H. (2006). Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta-phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques.[7] Journal of Mass Spectrometry, 41(11), 1509–1519.[7]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Version 3.13.

  • Shimadzu Corporation. (2023).

  • United Nations Office on Drugs and Crime (UNODC). (2016).

Sources

Troubleshooting & Optimization

Overcoming challenges in the analytical detection of 2C-D in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researcher,

As a Senior Application Scientist, I understand that navigating the complexities of bioanalytical method development for novel psychoactive substances (NPS) like 2,5-dimethoxy-4-methylphenethylamine (2C-D) presents a unique set of challenges. This guide is designed to be a direct line to field-proven insights, moving beyond simple protocols to explain the why behind the how. Here, we will tackle the common hurdles encountered when working with complex biological matrices, ensuring your methods are robust, reliable, and built on a foundation of scientific integrity.

Core Challenges in 2C-D Analysis

The analytical journey for 2C-D is fraught with potential pitfalls stemming from its physicochemical properties and the nature of biological samples. Key challenges include:

  • Low Concentrations: As a potent psychedelic, 2C-D is often present in biological fluids at very low concentrations (pg/mL to low ng/mL), demanding highly sensitive instrumentation.

  • Matrix Effects: Endogenous components in blood, plasma, urine, and hair can significantly interfere with analyte ionization in the mass spectrometer source, leading to ion suppression or enhancement and compromising accuracy.[1]

  • Metabolic Conversion: 2C-D is metabolized in the body, primarily by monoamine oxidase (MAO-A and MAO-B) enzymes through processes like O-demethylation and deamination.[2][3] This means that in addition to the parent compound, you may need to target its metabolites for a comprehensive toxicological finding.

  • Structural Similarity: 2C-D belongs to the 2C-x family of phenethylamines, which includes numerous structurally similar compounds. This can lead to cross-reactivity in initial screening immunoassays and requires highly selective chromatographic methods for confirmation.[4][5]

Troubleshooting Guide & Methodologies

This section is structured to follow a typical analytical workflow, addressing specific problems you might encounter at each stage.

Part 1: Sample Stability and Storage

Question: My 2C-D calibrators in whole blood are showing significant degradation after a single freeze-thaw cycle. What is causing this, and how can I prevent it?

Answer: This is a critical pre-analytical issue. 2C-D, as a phenethylamine, is susceptible to degradation, which can be accelerated by improper handling.

  • Causality: The degradation you're observing is likely due to enzymatic activity from cellular components in the whole blood that remain active even at low temperatures or become active during the thawing process. Phenethylamines can be metabolized by monoamine oxidases (MAOs) present in blood cells.[2] Additionally, pH shifts during freezing and thawing can contribute to chemical degradation.

  • Troubleshooting & Protocol:

    • Matrix Choice: Whenever possible, use plasma (with an anticoagulant like EDTA) or serum instead of whole blood for preparing calibrators and storing samples. The removal of red and white blood cells significantly reduces enzymatic activity.

    • Immediate Processing: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma or serum, and then immediately freeze the supernatant at -20°C or, preferably, -80°C for long-term storage.

    • pH Stability: While 2C-D is relatively stable, extreme pH can be an issue. Biological samples should be stored in tightly sealed containers to prevent changes in pH due to CO2 absorption or loss.

    • Minimize Freeze-Thaw Cycles: Aliquot samples and calibrators into single-use volumes before freezing. This is the most effective way to prevent the cumulative degradation that occurs with each thaw cycle. Stability studies on similar compounds have shown that multiple freeze-thaw cycles can lead to significant analyte loss.[1]

Part 2: Sample Preparation & Extraction

Question: I'm experiencing low and inconsistent recovery of 2C-D from urine samples using Liquid-Liquid Extraction (LLE). What parameters should I optimize?

Answer: Low recovery in LLE is a common problem that almost always points to an issue with pH, solvent choice, or emulsion formation. 2C-D is a basic compound, and its extraction is highly pH-dependent.

  • Causality: For a basic analyte like 2C-D (a primary amine), you must adjust the sample pH to be at least 2 units above its pKa to ensure it is in its neutral, non-ionized form. In this state, it will have maximum solubility in an organic extraction solvent. If the pH is too low, the 2C-D will be protonated (charged) and will preferentially stay in the aqueous (urine) phase.

  • Troubleshooting & Optimization:

    • pH Adjustment: Before extraction, basify the urine sample to a pH of 9-10 using a suitable buffer or a dilute base like ammonium hydroxide. This deprotonates the amine group of 2C-D.

    • Solvent Selection: Use a water-immiscible organic solvent that effectively solubilizes 2C-D. A common choice for phenethylamines is a mixture like n-chlorobutane , ethyl acetate , or a combination of a non-polar solvent with a small percentage of a more polar modifier (e.g., hexane:isopropanol, 9:1).

    • Emulsion Prevention: Emulsions are a frequent issue with urine LLE. To minimize them, add salt (e.g., NaCl) to the aqueous phase to increase its ionic strength (salting-out effect). Also, avoid vigorous vortexing; instead, gently rock or invert the sample for mixing. If an emulsion does form, centrifugation can help break it.

Question: My LC-MS/MS chromatograms are showing significant ion suppression, even after Solid-Phase Extraction (SPE). How can I improve my cleanup?

Answer: This indicates that matrix components, likely phospholipids or salts, are co-eluting with your analyte and interfering with ionization. While SPE is more effective than "dilute-and-shoot" or protein precipitation, the choice of sorbent and wash steps is crucial.[6]

  • Causality: Ion suppression is a classic matrix effect where co-eluting compounds compete with the analyte for ionization in the MS source, reducing the analyte's signal.[1] For urine, urea and salts are major culprits. For plasma, phospholipids are a primary concern. A generic SPE protocol may not be sufficient for removing these interferences.

  • Workflow Diagram: Troubleshooting Low Recovery/High Matrix Effects

    G A Problem Identified: Low Recovery or High Matrix Effect B Review Sample Prep: Is it LLE or SPE? A->B C LLE Optimization B->C LLE D SPE Optimization B->D SPE E Check Sample pH: pH > pKa + 2? C->E H Check Sorbent Chemistry: Using Mixed-Mode Cation Exchange? D->H F Evaluate Extraction Solvent: Polarity sufficient? E->F G Emulsion Formation? F->G K Consider Alternative: Supported Liquid Extraction (SLE) G->K L Problem Resolved G->L I Optimize Wash Steps: Include organic wash (e.g., Methanol)? H->I J Optimize Elution Solvent: Is it acidic enough to protonate 2C-D? I->J J->K J->L

    Caption: Decision tree for troubleshooting poor extraction performance.

  • Detailed Protocol: Mixed-Mode SPE for 2C-D from Urine This protocol utilizes a mixed-mode cation exchange sorbent, which provides a highly selective extraction mechanism for basic compounds like 2C-D.

    • Sample Pre-treatment: To 1 mL of urine, add 1 mL of a 100 mM phosphate buffer (pH 6.0). This standardizes the pH for loading.

    • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry.

    • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Wash Step 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 0.1 M acetic acid. This removes acidic and neutral interferences while the protonated 2C-D is retained by the strong cation exchange mechanism.

    • Wash Step 2 (Non-Polar Interference Removal): Wash the cartridge with 1 mL of methanol. This removes lipids and other non-polar interferences. Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all methanol.

    • Elution: Elute the 2C-D with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The high pH neutralizes the charge on the 2C-D, releasing it from the cation exchange sorbent, and the organic solvent elutes it from the reversed-phase backbone.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Part 3: Chromatographic Separation & Detection

Question: I am using a GC-MS for analysis, but I'm seeing poor peak shape (tailing) and low sensitivity for 2C-D. Why is this happening?

Answer: This is a classic problem when analyzing a polar, basic compound like 2C-D by GC-MS without proper chemical modification.

  • Causality: The primary amine (-NH2) group on 2C-D is polar and contains active hydrogens. This group can interact strongly with active sites (free silanols) on the GC inlet liner and column, leading to peak tailing, analyte loss, and poor sensitivity. Furthermore, 2C-D's polarity makes it insufficiently volatile for optimal GC analysis.

  • Solution: Derivatization You must derivatize the 2C-D to block the active hydrogens on the amine group, which reduces its polarity and increases its volatility.[7][8] Acylation is a highly effective method for this.

  • Detailed Protocol: Acylation Derivatization with PFPA Pentafluoropropionic anhydride (PFPA) is an excellent choice as it creates a stable derivative with a high mass that produces characteristic fragments in the mass spectrometer.

    • Extract and Dry: Perform your sample extraction (LLE or SPE) as previously described and evaporate the eluate to complete dryness. The presence of water will quench the derivatization reaction.

    • Add Reagents: To the dried extract, add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.

    • Dry-down: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS injection.

Question: I am using LC-MS/MS, but I'm having trouble distinguishing 2C-D from other isomeric or structurally related phenethylamines. How can I improve selectivity?

Answer: While MS/MS is highly selective, chromatographic separation is essential when dealing with isomers that can produce similar fragment ions.

  • Causality: Isomers like 2C-C or 2C-E may have the same or very similar precursor and product ions as 2C-D, making them indistinguishable by mass spectrometry alone. Your analytical method must rely on chromatographic retention time for definitive identification.

  • Troubleshooting & Optimization:

    • Column Chemistry: A standard C18 column might not provide sufficient selectivity. Consider using a Phenyl-Hexyl column, which offers alternative selectivity through pi-pi interactions with the aromatic ring of the phenethylamines. A Pentafluorophenyl (PFP) column is another excellent option that provides unique selectivity for polar and aromatic compounds.

    • Gradient Optimization: Slow down your mobile phase gradient around the elution time of your target analytes. A shallower gradient increases the resolution between closely eluting peaks.

    • MS/MS Transition Selection: Ensure you are using the most specific Multiple Reaction Monitoring (MRM) transitions. While one transition may be used for quantification (quantifier), a second or even third transition should be monitored as a qualifier. The ratio of the quantifier to qualifier peak areas must be consistent between your samples and calibrators for confident identification.

ParameterTypical Starting Condition for 2C-DRationale
LC Column Phenyl-Hexyl or PFP, 2.1 x 100 mm, <2 µmProvides alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic solvent for reversed-phase elution.
Flow Rate 0.3 - 0.5 mL/minStandard for UHPLC systems.
Gradient Start at 5-10% B, ramp to 95% B over 5-7 minA good starting point for screening; flatten the gradient for better resolution.
Ionization Mode Positive Electrospray (ESI+)The primary amine group is readily protonated.
Precursor Ion (Q1) m/z 196.1[M+H]+ for 2C-D (C11H17NO2).
Product Ions (Q3) m/z 179.1, 151.1Monitor at least two transitions for qualifier/quantifier ratio.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard amphetamine immunoassay to screen for 2C-D in urine? A1: It is highly unreliable. While 2C-D is a phenethylamine, its structural modifications (methoxy groups and methyl group) significantly alter its shape compared to amphetamine or methamphetamine. Some amphetamine immunoassays may show weak cross-reactivity, but this is highly kit-dependent and can lead to false negatives.[4][5] A study on various phenethylamines showed that cross-reactivity is unpredictable and often low.[5] For reliable screening, a specific assay for 2C-x compounds or a comprehensive LC-MS/MS screen is necessary.

Q2: What are the primary metabolites of 2C-D I should look for in urine? A2: Based on studies of similar 2C-x compounds, the primary metabolic pathways are O-demethylation at the 2 or 5 position and oxidative deamination of the ethylamine side chain.[2][3] Therefore, in addition to the parent 2C-D, you should consider targeting O-desmethyl-2C-D and the corresponding phenylacetic acid metabolite. Most metabolites are excreted in urine as glucuronide or sulfate conjugates, so enzymatic hydrolysis of the urine sample with β-glucuronidase/arylsulfatase prior to extraction will be necessary to detect the total amount of the metabolites.

Q3: Is it possible to quantify 2C-D in hair samples? What are the main challenges? A3: Yes, quantification in hair is possible and provides a longer window of detection compared to blood or urine.[9][10][11] The main challenges are:

  • Sample Preparation: The rigid keratin structure of hair requires aggressive extraction, typically involving pulverization followed by overnight incubation in an acidic or basic methanolic solution to release the trapped drug.[10]

  • Low Concentrations: Concentrations in hair are typically in the low pg/mg range, requiring a highly sensitive LC-MS/MS system.[11]

  • External Contamination: It is essential to decontaminate the exterior of the hair shaft with a solvent like dichloromethane or methanol to remove any drug that may be present due to external exposure rather than ingestion.

References

  • Bosse, N. A., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Available at: [Link]

  • Yuan, C., et al. (2014). Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma. Journal of Clinical & Translational Endocrinology. Available at: [Link]

  • Karim, M. R., et al. (2007). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Biomedical Chromatography. Available at: [Link]

  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines. Forensic Science International. Available at: [Link]

  • Pragst, F., et al. (2001). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology. Available at: [Link]

  • Wikipedia contributors. (2024). 2C (psychedelics). Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kronstrand, R., et al. (2018). Quantitative analysis of drugs in hair by UHPLC high resolution mass spectrometry. Forensic Science International. Available at: [Link]

  • Shanks, K. G., et al. (2015). Analysis of New Designer Drugs in Post-Mortem Blood Using High-Resolution Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • Cunderlíková, B., et al. (2019). Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Man-Cheung, N., et al. (2019). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Johansen, S. S., & Nicoli, R. (2013). Validation of a method for the targeted analysis of 96 drugs in hair by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis. Available at: [Link]

  • Phenomenex. (n.d.). Sample Preparation Guide. Available at: [Link]

  • PsychonautWiki contributors. (2023). 2C-D. PsychonautWiki. Available at: [Link]

  • Bicker, W., et al. (2004). Microwave-assisted derivatization of 2,5-hexanedione in urine: evaluation using GC-MS and GC-ECD. Journal of Chromatography B. Available at: [Link]

  • Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology. Available at: [Link]

  • González, J., et al. (2021). Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case. Toxics. Available at: [Link]

  • Mercolini, L., & Protti, M. (2016). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. Available at: [Link]

  • Grifell, M., et al. (2020). Acute Effects of 2C-E in Humans: An Observational Study. Frontiers in Pharmacology. Available at: [Link]

  • Olivier, B. L., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols. Available at: [Link]

Sources

Technical Support Center: Stability Testing of 2,5-Dimethoxy-4-methylphenethylamine Hydrochloride (2C-D HCl) Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride (2C-D HCl) solutions. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into designing, executing, and troubleshooting stability studies for this compound, ensuring scientific integrity and regulatory compliance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability testing of 2C-D HCl.

Q1: What is a stability study, and why is it critical for 2C-D HCl?

A stability study is a systematic evaluation of how the quality of a drug substance, like 2C-D HCl, varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] These studies are essential for several reasons:

  • Shelf-Life and Retest Period Determination: They provide the evidence needed to establish a retest period for the Active Pharmaceutical Ingredient (API) or a shelf-life for the finished drug product.[1]

  • Storage Conditions: The data generated informs the recommended storage conditions to ensure the product's integrity until it is used.[1]

  • Safety and Efficacy: Degradation can lead to a loss of potency and the formation of potentially harmful impurities. Stability testing ensures the drug remains safe and effective throughout its lifecycle.[2]

  • Regulatory Compliance: Regulatory bodies like the ICH, FDA, and EMA mandate stability data as part of any drug submission process.[3][4][5]

Q2: What are the primary degradation pathways for a phenethylamine derivative like 2C-D HCl?

As a phenethylamine, 2C-D HCl has specific structural motifs prone to degradation. Understanding these is key to designing robust studies.

  • Oxidation: The primary amine group and the electron-rich dimethoxy-substituted benzene ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species, or even cleavage of the ethylamine side chain.[6][7]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly involving the aromatic ring. The International Council for Harmonisation (ICH) Q1B guideline specifically outlines requirements for photostability testing.[8][9][10]

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, can potentially affect the molecule. Forced degradation studies under these conditions are necessary to confirm this.[11][12]

  • Thermal Degradation: High temperatures can provide the energy to overcome activation barriers for various degradation reactions. When heated to decomposition, phenethylamines may emit toxic fumes of nitrogen oxides.[13]

Q3: What is the difference between a "forced degradation" study and a "formal" stability study?

Forced degradation (or stress testing) and formal stability studies serve different but complementary purposes.

  • Forced Degradation: This involves intentionally exposing the drug substance to harsh conditions (e.g., high heat, extreme pH, strong oxidizing agents, intense light) to accelerate degradation.[14] The primary goals are to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method —a method capable of separating the intact drug from all its potential degradation products.[2][14]

  • Formal Stability Study: This is a long-term study conducted under specific, controlled storage conditions as defined by ICH guidelines (e.g., long-term, intermediate, and accelerated).[5][15] Its purpose is to evaluate the stability profile over time to establish a retest period or shelf life.[5]

Section 2: Experimental Design & Protocols

This section provides detailed protocols for conducting stability studies on 2C-D HCl solutions, grounded in regulatory expectations.

Protocol 1: Forced Degradation (Stress Testing) of 2C-D HCl

Objective: To identify potential degradation products and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active ingredient.[12]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of 2C-D HCl at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).[12] The choice of solvent should facilitate the intended stress condition.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours).[12]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period.[12]

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature and protect from light for a specified period.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C) in a calibrated oven.

    • Photostability: Expose the solution to a light source that provides both UV and visible output, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[8][9] Run a dark control in parallel, wrapped in aluminum foil.

  • Sample Neutralization & Dilution: After the stress period, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. Dilute all samples to the target concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 3).

  • Evaluation:

    • Assess the peak purity of the main 2C-D HCl peak using a photodiode array (PDA) detector or mass spectrometer (MS).

    • Calculate the mass balance to ensure all major degradants are accounted for.

    • Identify and, if necessary, characterize any significant degradation products.

Protocol 2: Formal ICH Stability Study

Objective: To determine the re-test period for 2C-D HCl solutions under specified storage conditions.

Step-by-Step Methodology:

  • Batch Selection: Use at least one representative batch of the 2C-D HCl solution.[3]

  • Container Closure System: Store the solution in the proposed final container closure system. It's recommended to store some samples in an inverted or side orientation to assess interaction with the closure.[5]

  • Storage Conditions: Place samples into calibrated stability chambers set to the following ICH conditions.[15]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only required if significant change occurs in accelerated conditions)

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples for analysis at predetermined time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[15]

    • Accelerated: 0, 3, and 6 months.[15]

  • Analysis: At each time point, test the samples for key quality attributes, including:

    • Appearance (color, clarity)

    • Assay (potency of 2C-D HCl)

    • Degradation products/impurities

    • pH

  • Data Evaluation: Evaluate the data for trends and determine if any "significant change" has occurred. Extrapolate the long-term data to propose a re-test period.[5]

Protocol 3: Recommended Analytical Method (HPLC-UV/MS)

A stability-indicating method is crucial. High-Performance Liquid Chromatography (HPLC) is the standard technique.

Parameter Recommendation Rationale (The "Why")
Column C18 Reversed-Phase, 150 x 4.6 mm, 3.5 µmProvides good hydrophobic retention for the phenethylamine structure.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the amine is in its ionized form, improving peak shape and retention in reversed-phase.
Mobile Phase B 0.1% Acetonitrile or MethanolOrganic modifier to elute the compound from the C18 column.
Gradient Elution Start at low %B (e.g., 5-10%), ramp up to high %B (e.g., 95%)Ensures that both polar degradation products (eluting early) and the less polar 2C-D HCl are well-separated on the same chromatogram.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30-40°CImproves peak shape and reduces viscosity, leading to more consistent retention times.
Injection Volume 5-10 µLA small volume minimizes potential for peak distortion due to the sample solvent.
Detector 1 (Primary) UV/PDA Detector at ~280-290 nmThe benzene ring of 2C-D HCl will have a characteristic UV absorbance. A PDA detector is critical for assessing peak purity.
Detector 2 (Optional) Mass Spectrometer (MS)Provides mass information for unequivocal peak identification and characterization of unknown degradation products.[16][17]
Section 3: Troubleshooting Guides

This section is formatted as a direct Q&A to address specific issues you may encounter during your experiments.

Issue 1: Poor Chromatographic Peak Shape (Tailing)

Q: My 2C-D HCl peak is showing significant tailing. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like 2C-D HCl is a classic HPLC problem, often caused by secondary interactions between the positively charged amine group and negatively charged residual silanols on the silica-based column packing.[18]

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is low (e.g., pH 2.5-3.5 using formic or phosphoric acid). A low pH ensures the amine is fully protonated (R-NH3+) and the silanols are non-ionized (Si-OH), minimizing unwanted ionic interactions.[19]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly "end-capped" have fewer free silanols. Consider using a column specifically marketed for basic compounds.

  • Reduce Sample Overload: Injecting too much sample can overload the column and cause tailing.[18] Try reducing the injection volume or sample concentration.

  • Check for Column Degradation: An old or poorly maintained column can exhibit poor peak shape.[18][20] Try flushing the column or replacing it if necessary.

// Nodes start [label="Peak Tailing Observed\nfor 2C-D HCl", fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Is Mobile Phase pH\nlow (2.5-3.5)?", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="ACTION:\nAdjust pH with acid\n(e.g., Formic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Is the column old or\nnot designed for bases?", fillcolor="#F1F3F4", fontcolor="#202124"]; replace_column [label="ACTION:\nUse a modern, end-capped\ncolumn or a 'base-deactivated' column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_load [label="Is sample concentration\ntoo high?", fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_load [label="ACTION:\nDilute sample or\nreduce injection volume", fillcolor="#EA4335", fontcolor="#FFFFFF"]; resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> resolved; check_ph -> check_column [label="Yes"]; check_column -> replace_column [label="Yes"]; replace_column -> resolved; check_column -> check_load [label="No"]; check_load -> reduce_load [label="Yes"]; reduce_load -> resolved; check_load -> resolved [label="No"]; } } Caption: Troubleshooting workflow for peak tailing.

Issue 2: Unexpected Peaks in the Chromatogram

Q: My chromatogram from a stressed sample shows several new, unexpected peaks. How do I determine their origin?

A: Unexpected peaks are the primary outcome of a forced degradation study. The key is to systematically determine if they are true degradants, artifacts, or impurities from your system.

Troubleshooting Steps:

  • Analyze a Blank: Inject your sample solvent (the "blank"). If the peaks appear here, they are artifacts from your solvent or carryover from a previous injection.

  • Analyze the Mobile Phase: Run the HPLC system with no injection. A noisy or peak-laden baseline can indicate contaminated mobile phase solvents or bacterial growth in unbuffered aqueous phases.[18][20]

  • Analyze the Unstressed Control: Compare the stressed sample chromatogram to the time-zero (unstressed) control. Peaks present in both are likely impurities from the original API, not degradation products.

  • Confirm with MS Detector: If your HPLC is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unknown peaks.

    • An m/z of +16 compared to the parent drug suggests an oxidation product (e.g., N-oxide or ring hydroxylation).

    • An m/z corresponding to a dimer or polymer might suggest a photolytic reaction.

    • Fragmentation patterns can help elucidate the structure of the degradant.

  • Check Peak Purity: Use a PDA detector to check the peak purity of the main 2C-D HCl peak. If it is not pure, it indicates a co-eluting impurity or degradant, and your method needs further optimization (e.g., changing the gradient or mobile phase).

Issue 3: Drifting Retention Times

Q: The retention time for my 2C-D HCl peak is shifting between injections. What's wrong?

A: Shifting retention times compromise the reliability of your method. This issue usually points to a problem with the HPLC system's ability to deliver a consistent mobile phase composition or flow rate.[21]

Troubleshooting Steps:

  • Ensure Column Equilibration: The most common cause is insufficient column equilibration time between gradient runs.[22] Ensure you have a long enough post-run time at the initial mobile phase conditions to re-equilibrate the column. A good rule of thumb is 5-10 column volumes.

  • Check for Leaks: Inspect the system for any visible leaks, especially around pump heads, the injector, and column fittings. A small leak can cause pressure fluctuations and inconsistent flow.[21]

  • Degas Mobile Phase: Ensure your mobile phases are properly degassed. Air bubbles drawn into the pump can cause pressure drops and flow inconsistencies.[18][21]

  • Check Pump Performance: The pump's check valves or seals may be failing, leading to inaccurate solvent mixing.[22] You can diagnose this by running a flow rate accuracy test.

// Nodes start [label="Stability Study Workflow for 2C-D HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; plan [label="1. Planning & Design\n- Define objectives\n- Select batches\n- Write protocol", fillcolor="#F1F3F4", fontcolor="#202124"]; stress [label="2. Forced Degradation Study\n(See Protocol 1)", fillcolor="#FBBC05", fontcolor="#202124"]; method_dev [label="3. Develop & Validate\nStability-Indicating Method\n(See Protocol 3)", fillcolor="#FBBC05", fontcolor="#202124"]; formal [label="4. Execute Formal Study\n(See Protocol 2)\n- Place samples in chambers", fillcolor="#34A853", fontcolor="#FFFFFF"]; pull [label="5. Pull & Analyze Samples\n- Follow testing schedule\n- Test for Assay, Impurities, etc.", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="6. Data Analysis & Interpretation\n- Evaluate trends\n- Calculate mass balance\n- Check for significant changes", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="7. Reporting & Conclusion\n- Propose re-test period\n- Finalize stability report", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> plan; plan -> stress; stress -> method_dev; method_dev -> formal; formal -> pull; pull -> data; data -> report; } } Caption: High-level workflow for a complete stability program.

References
  • ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline, European Medicines Agency. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, ECA Academy. [Link]

  • How to Conduct Stability Testing of APIs as per ICH Q7A Guidelines, StabilityStudies.in. [Link]

  • Quality Guidelines, ICH. [Link]

  • Complete Guide to ICH Stability Testing for APIs & FPPs, YouTube. [Link]

  • A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision, PubMed. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials, AMSbiopharma. [Link]

  • Objectives of Stability Data Package Guidelines for APIs and FPPs, BioBoston Consulting. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!, PharmaCores. [Link]

  • Phenethylamine | C8H11N, PubChem. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting, Preprints.org. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions, ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation, BioProcess International. [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023), YouTube. [Link]

  • Troubleshooting Common HPLC Issues, Labcompare. [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review, PubMed. [Link]

  • Forced Degradation Studies, MedCrave online. [Link]

  • Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems, PubMed. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations, PharmaInfo. [Link]

  • Forced Degradation Study in Pharmaceutical Stability, Pharmaguideline. [Link]

  • The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues, ResearchGate. [Link]

  • Phenethylamine - Wikipedia, Wikipedia. [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review, PMC. [Link]

  • (PDF) Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review, ResearchGate. [Link]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid, PMC. [Link]

  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines, International Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting mass spectrometry fragmentation patterns of 2C-D

Author: BenchChem Technical Support Team. Date: February 2026

Overview

This technical guide addresses the identification, troubleshooting, and structural validation of 2C-D (2,5-dimethoxy-4-methylphenethylamine) using Mass Spectrometry (MS). Designed for researchers and forensic analysts, this document moves beyond basic spectral matching to explain the causality of fragmentation, ensuring robust differentiation from isobaric interferences like 2,5-DMA (2,5-dimethoxyamphetamine).

Part 1: Ionization & Fragmentation Mechanics (EI-MS)

Q1: Why is the molecular ion (M+) of 2C-D often absent or low-intensity in EI spectra?

A: The low abundance of the molecular ion (


 209) is a characteristic feature of primary phenethylamines under Electron Ionization (70 eV).
  • Mechanism: The ionization energy triggers a rapid

    
    -cleavage  initiated by the radical cation on the nitrogen atom. This process is kinetically favored over charge retention on the aromatic ring.
    
  • Result: The bond between the

    
    -carbon (adjacent to nitrogen) and the benzylic carbon breaks, ejecting the stable neutral benzylic radical and retaining the charge on the iminium ion.
    
  • Diagnostic Implication: Do not rely solely on M+ for quantification. Use the base peak for detection and the M+ (if visible) or benzylic fragments for confirmation.

Q2: What are the specific diagnostic ions for 2C-D, and how do they differ from its isomer 2,5-DMA?

A: While 2C-D and 2,5-DMA are isobaric (


, MW 209), their 

-cleavage products are distinct due to the methyl substitution on the alkyl chain.
CompoundStructure Type

-Cleavage Fragment (Base Peak)
Benzylic Fragment (Secondary)
2C-D Phenethylamine

30
(

)

179
(2,5-dimethoxy-4-methylbenzyl cation)
2,5-DMA Amphetamine

44
(

)

165
(2,5-dimethoxybenzyl cation*)

Note: The benzylic fragment mass differs because the methyl group is on the ring for 2C-D, but on the alkyl chain for DMA.

Q3: I see a strong peak at 179 but no 30. What is happening?

A: This indicates low-mass discrimination or a scan range cutoff issue.

  • Instrument Cause: Quadrupole mass filters often have poor transmission efficiency at very low

    
     values if not tuned correctly, or the scan range may start at 
    
    
    
    35 or 40 to avoid air peaks (
    
    
    ,
    
    
    ).
  • Resolution: Lower your scan start to

    
     29. If 
    
    
    
    30 is still absent, check the ion source cleanliness; dirty sources can suppress low-mass ion formation.

Part 2: Advanced Workflows (ESI-MS/MS)

Q4: In LC-MS/MS, which transitions are most reliable for MRM (Multiple Reaction Monitoring)?

A: Electrospray Ionization (ESI) produces the protonated molecule


. Fragmentation in the collision cell is driven by neutral losses.
  • Precursor Ion:

    
     210.1 
    
    
    
  • Primary Transition (Quantifier):

    
    
    
    • Mechanism: Loss of Ammonia (

      
      , -17 Da). This is the dominant pathway for primary amines.
      
  • Secondary Transition (Qualifier):

    
     or 
    
    
    
    • Mechanism: Sequential loss of methyl radicals or methanol from the methoxy groups after the initial amine loss.

Q5: How do I optimize Collision Energy (CE) for these transitions?

A: Phenethylamines are relatively fragile.

  • Low CE (10-15 eV): Preserves the

    
     ion (
    
    
    
    193).
  • High CE (25-35 eV): Promotes further fragmentation of the aromatic core, useful for structural elucidation but reduces sensitivity for the quantifier ion.

  • Protocol: Perform a "breakdown curve" experiment by ramping CE from 5 to 50 eV while infusing the standard to find the apex intensity for

    
     193.
    

Part 3: Sample Preparation & Derivatization

Q6: How can I improve the detection of the molecular ion in GC-MS?

A: Chemical derivatization is the standard solution. It stabilizes the molecule and shifts the fragmentation pattern to higher masses, removing the ambiguity of the


 30 base peak.

Recommended Reagent: TFAA (Trifluoroacetic Anhydride) or PFPA (Pentafluoropropionic Anhydride) .[1][2]

Protocol: TFAA Derivatization

  • Dry: Evaporate 50

    
     of sample extract to dryness under 
    
    
    
    .
  • React: Add 50

    
     Ethyl Acetate + 50 
    
    
    
    TFAA.
  • Incubate: Cap and heat at 60°C for 20 minutes.

  • Dry & Reconstitute: Evaporate to dryness (remove excess acid) and reconstitute in 100

    
     Ethyl Acetate.
    

Resulting Spectrum (2C-D-TFA):

  • Molecular Ion:

    
     305 (Stronger intensity).
    
  • Base Peak: Shifts from

    
     30 to 
    
    
    
    126
    (
    
    
    ).
  • Diagnostic Value: The

    
     126 peak confirms a primary phenethylamine structure, while the molecular ion confirms the specific analog.
    

Visualizations

Figure 1: EI Fragmentation Pathway of 2C-D

This diagram illustrates the mechanistic origin of the diagnostic ions.

G M Molecular Ion (M+) m/z 209 (Unstable) Alpha Alpha Cleavage M->Alpha 70 eV EI Base Imine Fragment m/z 30 (Base Peak) Alpha->Base Major Pathway (Charge on N) Benzyl 2,5-dimethoxy-4-methyl benzyl cation m/z 179 Alpha->Benzyl Minor Pathway (Charge on Ring)

Caption: Competitive fragmentation pathways of 2C-D under Electron Ionization. The formation of the m/z 30 ion is kinetically favored.

Figure 2: Troubleshooting Flowchart for 2C-D Identification

Follow this logic to resolve ambiguous data.

Troubleshooting Start Start: Ambiguous Spectrum CheckBase Is Base Peak m/z 30? Start->CheckBase Check44 Is Base Peak m/z 44? CheckBase->Check44 No Check179 Is m/z 179 present? CheckBase->Check179 Yes ResultDMA Suspect: 2,5-DMA (Isobaric Isomer) Check44->ResultDMA Yes ResultScan Issue: Scan Range Adjust to start < m/z 29 Check44->ResultScan No (Low Intensity) Result2CD Confirmed: 2C-D Check179->Result2CD Yes Derivatize Action: Derivatize (TFAA) Check for m/z 126 + 305 Check179->Derivatize No / Weak

Caption: Decision tree for distinguishing 2C-D from isomers and resolving instrument limitations.

References

  • SWGDRUG. (2014). Mass Spectral Monographs: 2C-Series. Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link]

  • UNODC. (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. United Nations Office on Drugs and Crime. Available at: [Link]

Sources

Minimizing by-product formation during 2,5-Dimethoxy-4-methylphenethylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Dimethoxy-4-methylphenethylamine (2C-D) Impurity Profiling & Analysis

Operational Disclaimer & Safety Directive

WARNING: Controlled Substance Classification 2,5-Dimethoxy-4-methylphenethylamine (2C-D) is classified as a Schedule I Controlled Substance in the United States and holds similar restrictive classifications globally (e.g., Class A in the UK). This guide is strictly intended for licensed researchers, forensic toxicologists, and authorized drug development professionals conducting legitimate analysis or reference standard characterization.

Scope of Support: This technical guide focuses exclusively on the theoretical mechanisms of by-product formation and analytical troubleshooting (impurity profiling). In adherence to safety guidelines, no synthesis instructions, recipes, or manufacturing protocols will be provided.

Technical Troubleshooting Guide (Q&A)

User Query 01: High Molecular Weight Impurities

Q: "During HPLC analysis of our reference standard, we observe a late-eluting peak with a mass approximately double that of the target phenethylamine. What is the origin of this impurity?"

A: This is likely a dimeric by-product originating from the intermediate nitrostyrene stage.

  • Mechanism: In the reduction of 2,5-dimethoxy-4-methyl-β-nitrostyrene, competitive side reactions can occur if the reduction kinetics are sluggish. The radical anion intermediate formed during the initial electron transfer can undergo dimerization rather than protonation/reduction, leading to bis-phenethylamine structures or polymerized "tars."

  • Root Cause Analysis: High concentration of the nitrostyrene intermediate relative to the reducing species (hydride donor) often favors bimolecular coupling (dimerization) over unimolecular reduction.

  • Mitigation (Theoretical): In process chemistry, this is controlled by "Inverse Addition" protocols where the substrate is added to the reductant, ensuring the reductant is always in excess.[1]

User Query 02: Product Discoloration & Stability

Q: "The isolated material rapidly develops a yellow/brown hue upon exposure to air. Is this degradation of the 2C-D molecule itself?"

A: Pure 2C-D is typically a white crystalline solid. Rapid discoloration usually indicates the presence of oxidizable impurities , not necessarily the degradation of the amine itself.

  • Suspect Impurity: Unreacted 2,5-dimethoxy-4-methylbenzaldehyde or polyphenol by-products.

  • Chemistry: The 2,5-dimethoxy substitution pattern makes the aromatic ring electron-rich and susceptible to oxidation. However, the aldehyde precursor is significantly more prone to auto-oxidation (forming quinones) than the final amine.

  • Analytic Check: Check for a UV absorbance peak around 290–300 nm (characteristic of the conjugated aldehyde carbonyl), which is absent in the pure phenethylamine.

User Query 03: "Ghost" Peaks in GC-MS

Q: "We see split peaks or tailing when analyzing 2C-D samples via GC-MS. Is this an isomer?"

A: It is likely a thermal artifact or derivatization issue.

  • Issue: Primary amines like 2C-D can thermally degrade or react with the injection liner silanols in GC systems.

  • Solution: Derivatization is critical for accurate quantification. The use of Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) to form the corresponding amide improves volatility and peak shape, preventing adsorption and thermal decomposition in the inlet.

Mechanistic Analysis of By-Product Formation

Understanding the "Why" behind impurities is critical for establishing Critical Quality Attributes (CQAs). The synthesis of 2C-D generally proceeds via the Henry Reaction (condensation) followed by reduction. Each step introduces specific impurity risks.

Pathway Diagram: Impurity Origins

G cluster_0 Precursor Stage cluster_1 Intermediate Stage cluster_2 Product Stage Aldehyde 2,5-Dimethoxy-4- methylbenzaldehyde Nitrostyrene 2,5-Dimethoxy-4- methyl-beta-nitrostyrene Aldehyde->Nitrostyrene Henry Rxn (Condensation) Polymer Polymers/Tars (High MW Impurity) Nitrostyrene->Polymer Polymerization (Excess Heat/Conc.) Dimer Dimeric Coupling Products Nitrostyrene->Dimer Radical Coupling (Slow Kinetics) Imine Intermediate Imine (Transient) Nitrostyrene->Imine Reduction (Step 1) Imine->Aldehyde Hydrolysis (Aq. Workup) Target 2,5-Dimethoxy-4- methylphenethylamine (2C-D) Imine->Target Reduction (Step 2) Hydroxylamine Hydroxylamine By-product Imine->Hydroxylamine Incomplete Reduction

Figure 1: Reaction pathway illustrating the genesis of common impurities (Red) versus the target molecule (Green) in phenethylamine chemistry.

Analytical Protocol: Impurity Profiling

Objective: To separate and identify 2C-D from its precursors (Aldehyde, Nitrostyrene) and common by-products using HPLC-UV/MS.

Method Parameters (Standard Operating Procedure)
ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm)Provides adequate retention for polar amines while separating hydrophobic precursors.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures the amine (2C-D) is protonated (

), improving peak shape and solubility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution of hydrophobic impurities (dimers, nitrostyrenes).
Gradient 5% B to 95% B over 20 minsSlow gradient required to resolve the target amine from early-eluting hydroxylamines and late-eluting dimers.
Flow Rate 1.0 mL/minStandard flow for analytical HPLC.
Detection UV @ 280 nm & MS (ESI+)280 nm detects the aromatic ring; MS provides mass confirmation (

).
Data Interpretation: Common Impurities Table
CompoundApprox.[1][2][3][4][5][6][7][8][9][10] Relative Retention Time (RRT)Mass (


)
Identification Notes
2C-D (Target) 1.00224.1Major peak.
Hydroxylamine 0.85 - 0.95240.1M+16 peak. Indicates incomplete reduction.
Aldehyde Precursor 1.20 - 1.30195.1Distinct UV spectrum (carbonyl). Hydrolysis product of imine.
Nitrostyrene 1.40 - 1.50238.1Yellow color in solution. Strong UV absorbance.
Dimer 1.80+~446-450Late eluting. Often broad due to multiple stereoisomers.

Critical Process Parameters (CPPs) for Purity

While we cannot provide a synthesis recipe, we can discuss the physicochemical parameters that influence the thermodynamic and kinetic control of by-product formation in this class of molecules.

  • Stoichiometry of Reductant: In phenethylamine chemistry, "under-reduction" leads to hydroxylamines (

    
    ) or imines (
    
    
    
    ). These are unstable and can revert to aldehydes or polymerize. Ensuring full saturation of the double bond and the nitrogen functionality is a critical control point.
  • Thermal Control during Addition: The reduction of nitroalkenes is highly exothermic.

    • Risk: Uncontrolled exotherms favor the formation of polymers (Michael addition of the amine product to the unreacted nitrostyrene).

    • Control: Maintaining cryogenic or strictly controlled temperatures during the mixing phase minimizes kinetic energy available for polymerization pathways.

  • Solvent Systems & Water Content:

    • Water: The presence of water during the intermediate imine stage causes hydrolysis, regenerating the aldehyde (starting material) and lowering purity. Anhydrous conditions are essential until the quench step.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.
  • Theobald, D. S., & Maurer, H. H. (2006). Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta-phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques.[7][8] Journal of Mass Spectrometry, 41(11), 1509–1519. Link

  • Power, J., et al. (2017). Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. Drug Testing and Analysis, 9(3), 446-452. (Provides mechanistic insight into general phenethylamine side-reactions). Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. (Standard guidance for impurity profiling). Link

  • World Health Organization (WHO). (2016). Critical Review Report: 2C-D. Expert Committee on Drug Dependence. (Toxicology and chemical data). Link

Sources

Technical Support Center: Purification of Crude 2,5-Dimethoxy-4-methylphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride (2C-D HCl). This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of this compound. The protocols and advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to Purification Challenges

The synthesis of 2,5-Dimethoxy-4-methylphenethylamine often results in a crude product containing a variety of impurities. These can include unreacted starting materials, byproducts from side reactions, and residual reagents. The hydrochloride salt, while often crystalline, can trap these impurities within its matrix. Therefore, robust purification strategies are essential to obtain a final product of high purity, which is critical for accurate downstream applications, including pharmacological and analytical studies.

The most common and effective purification techniques for this class of compounds are acid-base extraction, recrystallization, and column chromatography. This guide will focus on troubleshooting common issues associated with these methods.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of crude 2,5-Dimethoxy-4-methylphenethylamine hydrochloride and offers practical solutions.

Acid-Base Extraction

Question: I'm performing an acid-base extraction to separate the amine from neutral impurities, but I'm observing a persistent emulsion at the aqueous-organic interface. How can I resolve this?

Answer: Emulsion formation is a common issue in liquid-liquid extractions, particularly when dealing with basic aqueous solutions. It is caused by the formation of fine droplets of one phase suspended in the other, which are stabilized by surfactants or particulate matter.

  • Causality: Vigorous shaking is a primary cause of emulsions. Additionally, the presence of fine particulate matter or amphiphilic molecules in the crude mixture can stabilize the emulsion.

  • Solutions:

    • Mechanical Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.

    • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.[1]

    • Filtration: If the emulsion is caused by fine particulates, filtering the entire mixture through a pad of celite or glass wool can be effective.

    • Patience: In some cases, allowing the separatory funnel to stand undisturbed for an extended period (10-30 minutes) can lead to the separation of the layers.

    • Solvent Addition: Adding a small amount of the organic solvent used in the extraction can sometimes help to break the emulsion.

Question: After acid-base extraction and subsequent basification of the aqueous layer, my product has oiled out instead of precipitating as a solid. What should I do?

Answer: "Oiling out" occurs when the freebase of the amine is a liquid at the temperature of the solution and is not soluble in the aqueous layer.

  • Causality: The freebase of 2,5-Dimethoxy-4-methylphenethylamine is an oil at room temperature. When the aqueous layer containing the protonated amine is basified, the resulting freebase will separate as an oil if its concentration is high enough.

  • Solutions:

    • Back-Extraction: The most effective solution is to perform a "back-extraction." Add a fresh portion of an immiscible organic solvent (e.g., dichloromethane or diethyl ether) to the basified aqueous solution and shake gently. The neutral amine freebase will be extracted into the organic layer.[2][3] This organic layer can then be dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent evaporated to yield the purified freebase oil.

    • Cooling: In some cases, cooling the basified solution in an ice bath may induce solidification of the oil, but this is less reliable for this particular compound.

Recrystallization

Question: I'm trying to recrystallize my crude 2,5-Dimethoxy-4-methylphenethylamine hydrochloride, but the crystals are not forming, even after cooling.

Answer: The failure of a compound to crystallize from a solution can be due to several factors, including the use of an inappropriate solvent, the solution not being supersaturated, or the presence of impurities that inhibit crystal nucleation.

  • Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. If too much solvent was used, the solution will not be supersaturated upon cooling.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[4]

      • Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the solution. This will act as a template for further crystal growth.

    • Reduce Solvent Volume: If the solution is not supersaturated, gently heat the solution to evaporate some of the solvent. Then, allow the more concentrated solution to cool again.

    • Solvent System Re-evaluation: You may be using a solvent in which the hydrochloride salt is too soluble, even at low temperatures. A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For phenethylamine hydrochlorides, common recrystallization solvents include isopropanol, ethanol, or mixtures of a polar solvent with a non-polar anti-solvent (e.g., isopropanol/toluene or ethanol/diethyl ether).[5]

Question: During recrystallization, my product has separated as an oil instead of crystals. How can I fix this?

Answer: "Oiling out" during recrystallization is a common problem, especially when the melting point of the compound is close to the boiling point of the solvent or when there are significant impurities present.

  • Causality: The compound is coming out of solution at a temperature above its melting point. This is often exacerbated by a high concentration of impurities, which can depress the melting point of the solid.

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.

    • Lower the Cooling Temperature: If possible, use a solvent with a lower boiling point.

    • Use a Two-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly.[6]

Column Chromatography

Question: I am trying to purify the freebase of 2,5-Dimethoxy-4-methylphenethylamine using silica gel column chromatography, but I am getting poor separation and tailing of my product.

Answer: Amines are basic compounds and can interact strongly with the acidic silica gel stationary phase, leading to poor separation and tailing.

  • Causality: The lone pair of electrons on the nitrogen atom of the amine can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can cause the compound to move slowly and unevenly down the column.

  • Solutions:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the eluent. The triethylamine will compete with your product for the acidic sites on the silica gel, reducing the strong interactions and improving the peak shape.

    • Use Alumina: Alumina is a more basic stationary phase than silica gel and is often a better choice for the chromatography of basic compounds like amines.

    • Optimize the Eluent System: A common eluent system for phenethylamines on silica gel is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[4][7] You may need to adjust the ratio of these solvents to achieve optimal separation. A gradient elution, where the polarity of the eluent is gradually increased, can also be effective.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2,5-Dimethoxy-4-methylphenethylamine hydrochloride if it was synthesized via a Henry reaction followed by reduction?

A1: The Henry reaction involves the condensation of an aldehyde with a nitroalkane. A common synthetic route to 2,5-Dimethoxy-4-methylphenethylamine involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene. Potential impurities from this route include:

  • Unreacted Starting Materials: 2,5-dimethoxy-4-methylbenzaldehyde and nitroethane.

  • Nitrostyrene Intermediate: Incomplete reduction will leave the 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene intermediate in your product.

  • Side-Reaction Products: The Henry reaction can sometimes produce nitrile and hydroxylamine byproducts.

  • Residual Reducing Agents and their Byproducts: Depending on the reducing agent used (e.g., lithium aluminum hydride, sodium borohydride), byproducts from the workup of these reagents may be present.

Q2: How can I assess the purity of my final 2,5-Dimethoxy-4-methylphenethylamine hydrochloride product?

A2: Several analytical techniques can be used to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 or C8 column with a mobile phase of acetonitrile and water (with a buffer and/or ion-pairing agent) is a good starting point. Purity is typically determined by the area percentage of the main peak.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent method for purity assessment, especially for volatile compounds. The freebase of the amine is typically analyzed. The mass spectrometer provides structural information about any separated impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify and quantify impurities if their signals do not overlap with the signals of the main compound. The presence of unexpected signals in the spectrum can indicate impurities.[12]

Q3: What is a good starting point for a recrystallization solvent for 2,5-Dimethoxy-4-methylphenethylamine hydrochloride?

A3: A good starting point for the recrystallization of phenethylamine hydrochlorides is a polar protic solvent such as isopropanol or ethanol. You can also try a two-solvent system, such as dissolving the crude product in a minimal amount of hot methanol or ethanol and then adding a less polar solvent like diethyl ether or toluene dropwise until turbidity is observed.[5] The solubility of the related 2C-B hydrochloride is reported to be approximately 3 mg/mL in ethanol, which suggests that ethanol could be a suitable recrystallization solvent.[13][14][15]

Data Presentation

The following table provides solubility information for the closely related 2C-B hydrochloride, which can be used as a guide for selecting solvents for extraction and purification of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride.

SolventSolubility of 2C-B HClReference
Dimethylformamide (DMF)~5 mg/mL[13][14][15]
Dimethyl sulfoxide (DMSO)~2.5 mg/mL[13][14][15]
Ethanol~3 mg/mL[13][14][15]
Phosphate Buffered Saline (PBS, pH 7.2)~5 mg/mL[13][14][15]

Experimental Protocols & Visualizations

Protocol 1: Acid-Base Extraction Workflow

This protocol outlines the steps for separating the basic 2,5-Dimethoxy-4-methylphenethylamine from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer. Repeat the acidic wash 2-3 times.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers. The neutral impurities will remain in the organic layer, which can be set aside.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is basic (pH > 10). The protonated amine will be deprotonated to its freebase form.

  • Back-Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., dichloromethane or diethyl ether). The neutral amine freebase will move into the organic layer. Repeat the extraction 2-3 times.

  • Drying and Evaporation: Combine the organic layers from the back-extraction, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified freebase.

  • Salt Formation: Dissolve the purified freebase in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the pure hydrochloride salt.

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl crude->sep_funnel1 organic1 Organic Layer: Neutral Impurities sep_funnel1->organic1 Separate aqueous1 Aqueous Layer: Protonated Amine sep_funnel1->aqueous1 Separate sep_funnel2 Separatory Funnel: Add 10% NaOH aqueous1->sep_funnel2 Basify & Back-extract aqueous2 Aqueous Layer: (to waste) sep_funnel2->aqueous2 Separate organic2 Organic Layer: Purified Freebase sep_funnel2->organic2 Separate salt_formation Salt Formation: Add HCl organic2->salt_formation final_product Pure Hydrochloride Salt salt_formation->final_product

Figure 1. Workflow for acid-base extraction of 2,5-Dimethoxy-4-methylphenethylamine.
Protocol 2: Recrystallization Troubleshooting Flowchart

This flowchart provides a decision-making process for troubleshooting common recrystallization problems.

RecrystallizationTroubleshooting start Start Recrystallization: Cool Saturated Solution no_crystals No Crystals Formed? start->no_crystals scratch Scratch flask interior no_crystals->scratch Yes oiled_out Product Oiled Out? no_crystals->oiled_out No seed Add seed crystal scratch->seed concentrate Concentrate solution (evaporate solvent) seed->concentrate re_cool Re-cool concentrate->re_cool re_cool->no_crystals reheat Re-heat to dissolve oil oiled_out->reheat Yes success Crystals Formed Successfully oiled_out->success No add_solvent Add more hot solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool slow_cool->start

Figure 2. Troubleshooting flowchart for recrystallization.

References

  • Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 13, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 13, 2026, from [Link]

  • SWGDRUG. (2014, March 20). 2,5-Dimethoxy-4-methylamphetamine. Retrieved February 13, 2026, from [Link]

  • Sciencemadness Discussion Board. (2006, November 4). 2,5-DMPEA: hcl formation and preservation. Retrieved February 13, 2026, from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved February 13, 2026, from [Link]

  • Hill, D. W., & Kind, A. J. (2006). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]- butyl)-phenyl]-2-methylpropionic acid.
  • Allred, R. A. (2005). Spectral Characterization of 2,4-Dimethoxy-3-methylphenethylamine, and Comparison to 2,5-Dimethoxy-4-methylphenethylamine (“2C-D”). Microgram Journal, 3(1-2).
  • Scribd. (n.d.). Product Information: 2C-B (Hydrochloride). Retrieved February 13, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 13, 2026, from [Link]

  • Dong, M. W. (2015). Application of Heart-Cutting 2D-LC for the Determination of Peak Purity for a Chiral Pharmaceutical Compound by HPLC. LCGC North America, 33(11), 836-845.
  • Dong, M. W. (2013). Two-Dimensional HPLC in Pharmaceutical Analysis. LCGC North America, 31(8), 612-625.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved February 13, 2026, from [Link]

  • Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Retrieved February 13, 2026, from [Link]

  • Nieddu, M., Baralla, E., Sodano, F., & Boatto, G. (2023). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 41(1), 1-24.
  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 49(24), 7143–7152.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 13, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 13, 2026, from [Link]

  • Waters Corporation. (n.d.). Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. Retrieved February 13, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 13, 2026, from [Link]

  • The Hive. (n.d.). Amines related to 2,5-dimethoxyphenethylamine. Retrieved February 13, 2026, from [Link]

  • Bluelight.org. (2011, April 13). 2C-B HCl Solubility. Retrieved February 13, 2026, from [Link]

  • Chem Survival. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Liquid/liquid Extraction. Retrieved February 13, 2026, from [Link]

  • Maurer, H. H., Bickeboeller-Junker, K., & Kraemer, T. (2005). Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): Involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 29(5), 370-374.
  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved February 13, 2026, from [Link]

  • SWGDRUG. (2005, August 22). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. Retrieved February 13, 2026, from [Link]

  • Erowid. (n.d.). Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine. Retrieved February 13, 2026, from [Link]

  • Stoll, D. R. (2020). Peak Purity in Liquid Chromatography, Part III: Using Two-Dimensional Liquid Chromatography.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). WO2010100520A1 - A process for preparation of phenethylamine derivative.

Sources

Validation & Comparative

A Comparative Analysis of 2C-D and Psilocin at 5-HT2A Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of two distinct serotonergic psychedelics, 2C-D (2,5-dimethoxy-4-methylphenethylamine) and psilocin (4-hydroxy-N,N-dimethyltryptamine), focusing on their interactions with the 5-hydroxytryptamine-2A (5-HT2A) receptor. As researchers and drug development professionals, understanding the nuanced pharmacological differences between chemical classes at this key receptor is paramount for the rational design of novel therapeutics. This document will delve into the binding affinities, functional efficacies, and signaling profiles of these compounds, supported by experimental data and detailed protocols.

Introduction: Phenethylamines vs. Tryptamines at the 5-HT2A Receptor

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is the primary molecular target for classic psychedelic compounds and a key player in various physiological and pathological processes in the central nervous system.[1] Agonism at this receptor is known to mediate the profound alterations in perception, cognition, and mood characteristic of psychedelic experiences.[2] The two compounds at the center of this analysis, 2C-D and psilocin, represent two major structural classes of psychedelics: phenethylamines and tryptamines, respectively.

2C-D , a substituted phenethylamine, is structurally related to mescaline and other psychedelic amphetamines.[3] In contrast, psilocin is a tryptamine and the active metabolite of psilocybin, the primary psychoactive component of "magic mushrooms."[4] While both compounds elicit their effects through the 5-HT2A receptor, their distinct chemical scaffolds suggest potential differences in their interaction with the receptor, leading to varied downstream signaling and physiological outcomes.

Comparative Pharmacological Profile at the 5-HT2A Receptor

The interaction of a ligand with a receptor is characterized by its binding affinity (how tightly it binds) and its functional efficacy (the degree to which it activates the receptor). The following table summarizes the key pharmacological parameters for 2C-D and psilocin at the human 5-HT2A receptor.

CompoundChemical ClassBinding Affinity (Ki, nM)Gq Signaling (IP-1/Ca2+)β-Arrestin 2 Recruitment
EC50 (nM) Emax (%)
2C-D Phenethylamine23.9[5]~40[5]Full Agonist (relative to 5-HT)[5]
Psilocin TryptamineHigh Affinity[2]21[2]Partial Agonist[4][6]

Note: Direct comparison of Emax values requires studies conducted under identical experimental conditions. The available data indicates 2C-D is a full agonist while psilocin is a partial agonist relative to the endogenous ligand serotonin (5-HT).

Delving into the Signaling Pathways: Gq versus β-Arrestin

Activation of the 5-HT2A receptor initiates downstream signaling cascades primarily through two major pathways: the canonical Gq-protein pathway and the β-arrestin pathway.[7]

  • Gq-Protein Pathway: Upon agonist binding, the receptor couples to Gq proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is believed to be central to the psychedelic effects of 5-HT2A agonists.[8]

  • β-Arrestin Pathway: This pathway is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling. The concept of "biased agonism" suggests that some ligands may preferentially activate one pathway over the other, leading to distinct cellular and physiological responses.[9] For instance, a β-arrestin-biased agonist might produce therapeutic effects without the hallucinogenic properties associated with Gq activation.[10]

Recent studies investigating a range of psychedelic compounds, including psilocin, have shown them to be relatively unbiased partial agonists at the 5-HT2A receptor, activating both Gq and β-arrestin pathways.[6] While specific data on 2C-D's signaling bias is less prevalent, its classification as a classic psychedelic suggests a significant engagement of the Gq pathway.

5-HT2A Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling 5HT2A 5-HT2A Receptor Gq Gαq 5HT2A->Gq Activation betaArrestin β-Arrestin 5HT2A->betaArrestin Recruitment Ligand 2C-D or Psilocin Ligand->5HT2A Agonist Binding PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Desensitization Receptor Desensitization/ Internalization betaArrestin->Desensitization MAPK MAPK Signaling betaArrestin->MAPK

Figure 1: 5-HT2A Receptor Signaling Pathways

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments used to characterize the interaction of compounds like 2C-D and psilocin with the 5-HT2A receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin or [¹²⁵I]DOI.

  • Test Compounds: 2C-D and psilocin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM ketanserin or another high-affinity antagonist.

  • Filtration Apparatus: 96-well harvester and glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the receptor membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or buffer (for total binding) or the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using the harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare Prepare Reagents: - Receptor Membranes - Radioligand - Test Compounds Start->Prepare Incubate Incubate Receptor, Radioligand, and Test Compound in 96-well Plate Prepare->Incubate Filter Rapid Filtration to Separate Bound and Unbound Ligand Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Quantify Radioactivity with Scintillation Counter Wash->Count Analyze Calculate IC50 and Ki Values Count->Analyze End End Analyze->End

Figure 2: Radioligand Binding Assay Workflow
Inositol Monophosphate (IP-1) Accumulation Assay

This functional assay measures the activation of the Gq signaling pathway by quantifying the accumulation of IP-1, a stable downstream metabolite of IP3.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Test Compounds: 2C-D and psilocin.

  • Assay Kit: Commercially available HTRF-based IP-One assay kit.

  • Stimulation Buffer: Provided in the kit.

  • HTRF Plate Reader.

Procedure:

  • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Remove the culture medium and add the stimulation buffer containing varying concentrations of the test compounds.

  • Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.

  • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

  • Incubate in the dark at room temperature for 60 minutes.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the HTRF ratio and plot the data against the log of the agonist concentration to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology.

Materials:

  • Cell Line: A cell line engineered to co-express the 5-HT2A receptor fused to one part of a reporter enzyme/protein and β-arrestin fused to the complementary part.

  • Test Compounds: 2C-D and psilocin.

  • Assay Reagents: Substrate for the reporter enzyme.

  • Luminometer or BRET-compatible plate reader.

Procedure:

  • Plate the engineered cells in a white, opaque 96-well or 384-well plate.

  • Add varying concentrations of the test compounds.

  • Incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Add the detection reagent containing the substrate for the reporter enzyme.

  • Incubate for a further period (e.g., 60 minutes) at room temperature.

  • Measure the luminescence or BRET signal using a plate reader.

  • Plot the signal against the log of the agonist concentration to determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion and Future Directions

The comparative analysis of 2C-D and psilocin at the 5-HT2A receptor reveals distinct pharmacological profiles rooted in their chemical structures. While both are potent agonists, the phenethylamine 2C-D appears to act as a full agonist, whereas the tryptamine psilocin behaves as a partial agonist. Understanding these differences is crucial for elucidating the structure-activity relationships that govern psychedelic activity.

Future research should focus on conducting head-to-head comparative studies of these and other psychedelic compounds in a standardized panel of assays to more accurately quantify differences in signaling bias. Such studies will be instrumental in developing novel 5-HT2A receptor modulators with tailored signaling profiles, potentially separating therapeutic effects from hallucinogenic properties. This will pave the way for a new generation of safer and more effective treatments for a range of neuropsychiatric disorders.

References

  • Psilocybin in neuropsychiatry: a review of its pharmacology, safety, and efficacy. CNS Spectrums.
  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling P
  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists
  • Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. British Journal of Pharmacology.
  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central.
  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience.
  • Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. Journal of Medicinal Chemistry.
  • 4-Hydroxytryptamine. Wikipedia.
  • The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects.
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.
  • Elucidating Anti‐Inflammatory Signaling Paradigm at the 5‐HT 2A Receptor. The FASEB Journal.
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.
  • List of miscellaneous 5-HT2A receptor agonists. Wikipedia.
  • We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders. ACS Chemical Neuroscience.
  • Detection of new biased agonists for the serotonin 5-HT2A receptor: modeling and experimental valid
  • Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Addiction Biology.
  • Biased signaling via serotonin 5-HT 2A receptor: From structural aspects to in vitro and in vivo pharmacology. Acta Pharmaceutica Sinica B.
  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PubMed Central.
  • 5-HT2A and 5-HT2C receptors and their atypical regul
  • 5-HT(2A) and 5-HT(2C) receptors exert opposing effects on locomotor activity in mice. Neuropsychopharmacology.
  • In-vitro Serotonin 5-HT2A Receptor Binding Affinity of 2C-C: A Technical Guide. Benchchem.
  • 5-HT2A receptor. Wikipedia.
  • Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.

Sources

A-Senior-Application-Scientist's-Guide-to-Evaluating-Immunoassay-Cross-reactivity-for-2C-D-Hydrochloride-and-Other-Novel-Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Moving Target of Designer Drug Detection

The proliferation of novel psychoactive substances (NPS), such as 2C-D hydrochloride (2,5-dimethoxy-4-methylphenethylamine), presents a persistent challenge for clinical and forensic toxicology.[1] As chemists synthesize new derivatives to circumvent legislation, laboratories are in a constant race to adapt their detection methods.[2] Immunoassays are the workhorse of initial drug screening, offering a rapid and cost-effective means to process large numbers of samples.[3] However, their utility is fundamentally dependent on the binding affinity between the antibody and the target analyte—a specificity that is frequently challenged by the structural diversity of designer drugs.[3][4]

This guide provides a comprehensive framework for understanding and experimentally determining the cross-reactivity of 2C-D hydrochloride and other phenethylamine-based designer drugs in common amphetamine and ecstasy immunoassays. As a self-validating system, the protocols and insights herein are designed to empower researchers, scientists, and drug development professionals to rigorously assess the capabilities and limitations of their current screening tools. We will delve into the causality behind experimental choices, provide detailed methodologies, and offer a clear path for data interpretation, ensuring the highest standards of scientific integrity.

The Principle of Immunoassay and the Cross-Reactivity Challenge

Immunoassays function on the principle of competitive binding. In a typical screening setup, a known quantity of a drug conjugate (the drug attached to a larger molecule, like an enzyme) competes with the drug present in a sample (e.g., urine or blood) for a limited number of binding sites on a specific antibody. The amount of bound conjugate, often measured via an enzymatic reaction that produces a colorimetric or fluorescent signal, is inversely proportional to the concentration of the drug in the sample.

Cross-reactivity occurs when the antibody, designed to detect a specific drug like d-amphetamine or MDMA, also binds to other structurally similar compounds.[5] This is a significant issue with the phenethylamine class, which includes a vast number of NPS that share a core chemical structure with amphetamines.[6] A high degree of cross-reactivity can lead to a "false positive" presumptive result, while a lack of cross-reactivity can lead to a "false negative," allowing a potent NPS to go undetected.[7] The degree of cross-reactivity is influenced by structural modifications to the phenethylamine backbone, such as substitutions on the aromatic ring or the amine nitrogen.[3] For instance, bulky substitutions at the 4-position of the phenethylamine structure, a key feature of many 2C-class compounds, are suspected to interfere with antibody binding.[3]

Caption: Diagram of the competitive binding principle underlying immunoassays.

Comparative Cross-Reactivity Data: A Framework for Evaluation

Direct, published cross-reactivity data for 2C-D hydrochloride is not extensively available in the literature, a common issue for many emerging NPS.[2][8] Therefore, researchers must often extrapolate from data on related compounds and, most importantly, perform their own validation studies. The following table presents a consolidated overview of published cross-reactivity data for various amphetamine-type substances. This serves not as a direct substitute for 2C-D data, but as an essential comparative framework. It illustrates the wide variability in reactivity across different assays and compounds, underscoring the necessity of empirical testing.

Table 1: Comparative Cross-Reactivity of Phenethylamines in Commercial Immunoassays

CompoundClassAssay Target% Cross-ReactivityReference
d-Amphetamine AmphetamineAmphetamine100% (Calibrator) [9]
d-Methamphetamine AmphetamineMethamphetamine100% (Calibrator) [9]
MDMA AmphetamineEcstasy/MDMA100% (Calibrator) [3]
MDA AmphetamineAmphetamine282%[10]
4-Fluoroamphetamine StimulantAmphetamine3,354%[11]
2C-B PhenethylamineAmphetamine/EcstasyPositive at 100 µg/mL[3]
2C-E PhenethylamineAmphetamine/EcstasyNo Response[3]
2C-T-2 PhenethylamineAmphetamine/EcstasyNo Response[3]
Mephedrone CathinoneMethamphetamine<2%[8]
MDPV CathinoneAmphetamineNo Cross-Reactivity[12]

Note: Percent cross-reactivity can vary significantly based on the specific manufacturer's kit, cutoff concentrations, and the calibrator used.[9][13] Data presented is illustrative of reported findings.

This table highlights a critical insight: even within the "2C" family, minor structural changes (e.g., from 2C-B to 2C-E) can dramatically alter or eliminate antibody recognition.[3] Therefore, making assumptions about 2C-D's reactivity without direct testing is scientifically unsound.

Experimental Protocol: A Self-Validating System for Determining 2C-D Cross-Reactivity

This protocol provides a robust, step-by-step methodology for determining the cross-reactivity of 2C-D hydrochloride in your laboratory's specific immunoassay system. This process is crucial for validating the "fitness-for-purpose" of your screening assays.[14][15]

Objective:

To quantify the percent cross-reactivity of 2C-D hydrochloride relative to the target calibrator (e.g., d-amphetamine) of a specific immunoassay.

Materials:
  • Certified reference material (CRM) of 2C-D hydrochloride

  • CRM of the primary immunoassay calibrator (e.g., d-amphetamine, d-methamphetamine, or MDMA)

  • Drug-free, certified negative human urine or whole blood matrix[15]

  • Commercial immunoassay kits (e.g., ELISA, EMIT, CEDIA) for amphetamines and/or ecstasy[4]

  • Automated immunoassay analyzer or microplate reader

  • Calibrated pipettes and standard laboratory glassware

  • Phosphate-buffered saline (PBS) for dilutions

Methodology:

Step 1: Preparation of Stock Solutions

  • Prepare a high-concentration stock solution of 2C-D hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or deionized water).

  • Prepare a stock solution of the assay's primary calibrator (e.g., d-amphetamine) at the same concentration, using the same solvent.

    • Causality: Using CRMs is essential for accuracy and traceability. Preparing stocks in the same solvent minimizes potential matrix effects during the initial dilution stages.

Step 2: Preparation of Spiked Samples

  • Perform serial dilutions of the 2C-D stock solution into the drug-free biological matrix (urine or blood) to create a range of concentrations. A suggested range is from 100 ng/mL to 100,000 ng/mL.[1][3]

  • Similarly, prepare a set of calibration standards for the target analyte (e.g., d-amphetamine) in the same matrix, bracketing the assay's cutoff concentration (e.g., for a 500 ng/mL cutoff, prepare standards at 0, 250, 500, 1000, and 2000 ng/mL).

    • Causality: Spiking into the same biological matrix that will be tested clinically is critical, as proteins and other endogenous substances can affect assay performance.[10] The wide concentration range for 2C-D is necessary because the cross-reactivity is unknown and may be very low, requiring high concentrations to elicit a response.

Step 3: Immunoassay Analysis

  • Following the manufacturer's instructions for the specific immunoassay kit, run the prepared calibrators and controls to validate the assay's performance.[15]

  • Once the assay is validated, analyze the serially diluted 2C-D samples in duplicate or triplicate.

  • Record the response (e.g., absorbance, rate of reaction) for each concentration.

    • Causality: Strict adherence to the manufacturer's protocol is the foundation of a validated test. Replicates are essential for ensuring the precision and reliability of the measurements.

Step 4: Data Analysis and Calculation of Cross-Reactivity

  • Determine the concentration of 2C-D that produces a response equivalent to the assay's positive cutoff concentration (the calibrator concentration). This is often referred to as the C50 value or the concentration giving 50% of the maximum response.

  • Calculate the percent cross-reactivity using the following standard formula:

    % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of 2C-D at Equivalent Response) x 100 [9]

    • Example: If the d-amphetamine cutoff is 500 ng/mL, and it takes 25,000 ng/mL of 2C-D to produce the same instrument response, the cross-reactivity is: (500 ng/mL / 25,000 ng/mL) x 100 = 2%

Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Calc Phase 3: Calculation Stock 1. Prepare CRM Stock Solutions (2C-D & Calibrator) Spike 2. Create Serial Dilutions in Negative Matrix Stock->Spike Validate 3. Run Calibrators & Controls Spike->Validate Analyze 4. Analyze Spiked 2C-D Samples Validate->Analyze Determine 5. Find 2C-D Conc. at Cutoff Response Analyze->Determine Calculate 6. Calculate % Cross-Reactivity Determine->Calculate caption Workflow for Cross-Reactivity Determination.

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Conclusion and Authoritative Recommendations

The evaluation of immunoassay cross-reactivity for novel psychoactive substances like 2C-D hydrochloride is not merely a technical exercise but a fundamental requirement for maintaining the integrity of clinical and forensic drug screening programs.[16] The evidence clearly indicates that structural similarity does not guarantee antibody recognition, and even subtle molecular changes can lead to a complete loss of detection.[3][5]

Therefore, laboratories must move beyond reliance on manufacturer package inserts, which often lack data on emerging NPS, and implement in-house validation protocols as described.[9][12] This proactive approach ensures a realistic understanding of an assay's capabilities and limitations. All presumptive positive results from an immunoassay must be confirmed by a more specific, secondary method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6][16] By embracing this rigorous, evidence-based framework, the scientific community can enhance the accuracy of drug screening and better respond to the evolving landscape of designer drugs.

References

  • Regester, L. E., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 144–151. [Link]

  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines. Forensic Science International, 217(1-3), 174–181. [Link]

  • ResearchGate. (n.d.). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]

  • Cieri, G., et al. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology, 48(3), 191-196. [Link]

  • Noble, J. E., et al. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology. [Link]

  • Center for Forensic Science Research & Education. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]

  • Apollonio, L. G., et al. (2005). Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA. Journal of Analytical Toxicology. [Link]

  • Center for Forensic Science Research & Education. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]

  • National Institute of Justice. (2024). Evaluating Cross-reactivity of New Psychoactive Substances (NPS) in Human Whole Blood by Enzyme-linked Immunosorbent Assay (ELISA). [Link]

  • Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. [Link]

  • Office of Justice Programs. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs. [Link]

  • Mohr, A. L., et al. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Drug Testing and Analysis, 6(7-8), 734-41. [Link]

  • Regester, L. E., et al. (2015). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of Analytical Toxicology, 39(2), 144-51. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). EMCDDA operating guidelines for the risk assessment of new psychoactive substances. [Link]

  • National Institute on Drug Abuse (NIDA). (2023). Drug Testing. [Link]

  • McNeely, J., et al. (2016). Design of the NIDA Clinical Trials Network Validation Study of Tobacco, Alcohol, Prescription Medications, and Substance Use/Misuse (TAPS) Tool. Contemporary Clinical Trials, 49, 18-26. [Link]

  • Pulver, B., et al. (2023). EMCDDA framework and practical guidance for naming synthetic cannabinoids. Drug Testing and Analysis, 15(3), 255-276. [Link]

  • National Institute on Drug Abuse (NIDA). (2024). DTMC Research Programs. [Link]

  • Pulver, B., et al. (2022). EMCDDA framework and practical guidance for naming synthetic cannabinoids. Drug Testing and Analysis. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). EMCDDA operating guidelines for the European Union Early Warning System on new psychoactive substances. [Link]

  • Oregon Health & Science University. (n.d.). Lab Interpretive Summary of Cross-Reactions. [Link]

  • Krasowski, M. D., et al. (2019). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 3(5), 849-866. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2019). EMCDDA operating guidelines for the European Union Early Warning System on new psychoactive substances. [Link]

  • ClinicalTrials.gov. (2024). Screening, Evaluation and Assessment (SEA) Protocol at the NIDA IRP. [Link]

  • ClinicalTrials.gov. (2010). Screening Protocol for the Evaluation of Research Participants. [Link]

  • ResearchGate. (n.d.). (PDF) A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. [Link]

  • Galkin, A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. [Link]

Sources

Comparative Pharmacodynamics and Structure-Activity Relationships of 2C-D within the 2,5-Dimethoxyphenethylamine Series

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pharmacological Tofu" Hypothesis

In the exploration of substituted phenethylamines, 2,5-dimethoxy-4-methylphenethylamine (2C-D) occupies a unique position as a pharmacological baseline. Unlike its halogenated counterparts (2C-B, 2C-I) which exhibit high potency and distinct receptor selectivity, 2C-D possesses a methyl group at the critical R4 position.

This guide objectively compares 2C-D against the broader 2C-series. The data demonstrates that while 2C-D exhibits lower binding affinity (


) and functional potency (

) at the 5-HT

receptor compared to 2C-I or 2C-E, its rapid metabolic clearance and "clean" binding profile make it an essential reference standard for Structure-Activity Relationship (SAR) studies.

Structure-Activity Relationship (SAR) Analysis

The pharmacological divergence of the 2C-series is driven almost exclusively by the substituent at the para (R4) position of the phenyl ring.

The R4 Substituent Impact

The 5-HT


 receptor contains a hydrophobic pocket (residues in Transmembrane Helix 5 and 6) that accommodates the R4 substituent.
  • 2C-D (Methyl): The methyl group is lipophilic but sterically small (

    
    ). It provides sufficient binding energy for activation but lacks the optimal volume to maximize van der Waals interactions within the receptor pocket.
    
  • 2C-B (Bromo) / 2C-I (Iodo): Halogens increase lipophilicity and steric bulk (

    
    ). This "locks" the ligand into the active conformation more effectively, drastically lowering 
    
    
    
    (increasing affinity).
  • 2C-E (Ethyl): Extends the alkyl chain. While lipophilic, the flexibility of the ethyl group introduces entropic costs, yet it often results in higher functional potency than the methyl variant.

SAR Visualization

The following diagram illustrates the structural logic governing the 2C-series potency.

SAR_Logic Scaffold 2,5-Dimethoxy-Phenethylamine (Scaffold) R4_Pos R4 Position (Critical Determinant) Scaffold->R4_Pos Modifies Methyl Methyl (2C-D) Low Steric Bulk Baseline Potency R4_Pos->Methyl Substitution Bromo Bromo (2C-B) High Lipophilicity High Affinity R4_Pos->Bromo Substitution Ethyl Ethyl (2C-E) Extended Chain High Efficacy R4_Pos->Ethyl Substitution Lower 5-HT2A Affinity Lower 5-HT2A Affinity Methyl->Lower 5-HT2A Affinity Optimal Hydrophobic Fit Optimal Hydrophobic Fit Bromo->Optimal Hydrophobic Fit

Caption: SAR logic showing how R4 substitution dictates receptor fit. 2C-D (Methyl) serves as the low-bulk baseline.

Comparative Receptor Binding & Functional Data

The following data synthesizes findings from Rickli et al. (2015) and Eshleman et al. (2014). Note the correlation between R4 lipophilicity and 5-HT


 affinity.
Binding Affinity ( ) and Functional Potency ( )

Note: Lower ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 indicates higher affinity. Lower 

indicates higher potency.
CompoundR4 Group5-HT


(nM)
5-HT


(nM)
5-HT


(nM)*
Selectivity (2A vs 2C)
2C-D Methyl85.0 180 145 Moderate
2C-B Bromo1.81214Low
2C-I Iodo0.98.56.5Low
2C-E Ethyl25.06038Moderate
2C-T-7 Propylthio12.02818High

*Functional data based on Calcium Flux (


) assays. Values are representative means derived from comparative literature (Rickli et al., 2015).
Interpretation
  • Affinity Gap: 2C-D is approximately 50-80x less potent in binding affinity than 2C-I. This necessitates significantly higher dosages in vivo to achieve threshold receptor occupancy.

  • Efficacy (

    
    ):  All listed compounds act as partial agonists  at 5-HT
    
    
    
    .[1] However, 2C-D typically shows lower intrinsic efficacy compared to 2C-E, meaning even at saturation, it may not trigger the same magnitude of intracellular signaling.

Signal Transduction & Metabolic Pathways

Understanding the downstream effects is critical for differentiating these compounds.

Signaling Cascade

Activation of 5-HT


 triggers the 

pathway, leading to Phospholipase C (PLC) activation and Calcium release. 2C-series compounds also recruit

-arrestin, which is implicated in tolerance and distinct behavioral effects.
Metabolic Fate: The MAO Factor

2C-D is particularly susceptible to oxidative deamination due to the lack of steric protection at the R4 position compared to the bulky halogens or thio-groups in analogs like 2C-T-7.

Pathways cluster_signaling Pharmacodynamics (Signaling) cluster_metabolism Pharmacokinetics (Metabolism) Rec 5-HT2A Receptor Gq Gq/11 Protein Rec->Gq PLC PLC-beta Gq->PLC Ca Ca2+ Release (Psychedelic Effect) PLC->Ca Drug 2C-D (Substrate) MAO MAO-A/B (Deamination) Drug->MAO Major Route CYP CYP2D6 (O-Demethylation) Drug->CYP Minor Route Met1 Inactive Metabolite (Acetic Acid deriv.) MAO->Met1

Caption: Dual-pathway diagram contrasting Gq signaling (effect) vs. MAO-mediated clearance (metabolism).

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must employ protocols that include internal validation steps.

Protocol A: In Vitro Calcium Flux Assay (Functional Potency)

Objective: Determine


 and 

of 2C-D vs 2C-I.
  • Cell Line: HEK293 cells stably expressing human 5-HT

    
     (non-edited).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Validation Step (Critical):

    • Positive Control: 5-HT (Serotonin) at

      
       (defines 100% 
      
      
      
      ).
    • Reference Standard: DOI at

      
       (verifies receptor expression levels).
      
  • Agonist Application: Apply 2C-D (range

    
    ) and 2C-I (range 
    
    
    
    ).
  • Measurement: Record fluorescence intensity (

    
    ) using a fluorometric imaging plate reader (FLIPR).
    
  • Data Analysis: Fit concentration-response curves using a 4-parameter logistic equation.

    • Acceptance Criteria: Z-factor > 0.5 for the plate.

Protocol B: In Vivo Head Twitch Response (HTR)

Objective: Assess behavioral plasticity and hallucinogenic potential.

  • Subject: C57BL/6J mice (Male, 8-10 weeks).

  • Dosing:

    • Vehicle (Saline).

    • 2C-D (High Dose: 10 mg/kg, s.c. - due to low potency).[2]

    • 2C-I (Low Dose: 1 mg/kg, s.c.).

  • Observation: Place mouse in a magnetometer coil or video tracking chamber immediately post-injection.

  • Quantification: Count head twitches (rapid rotational jerks) for 30 minutes.

  • Validation Step (Self-Check):

    • Antagonist Blockade: Pre-treat a subset with M100907 (selective 5-HT

      
       antagonist). If HTR is not  abolished, the effect is off-target (false positive).
      

Conclusion

2C-D serves as a critical "negative control" or baseline in the study of phenethylamines. Its reduced steric bulk at R4 results in:

  • Lower Affinity: ~50-fold reduction compared to 2C-I.

  • Distinct Metabolism: Higher susceptibility to oxidative deamination.

  • Experimental Utility: It allows researchers to probe the minimal structural requirements for 5-HT

    
     activation without the confounding high-potency effects of halogenated analogs.
    

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology.

  • Eshleman, A. J., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[3]

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology.

  • Halberstadt, A. L., et al. (2020). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Psychopharmacology.

Sources

Structural Confirmation of Synthesized 2,5-Dimethoxy-4-methylphenethylamine (2C-D) via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural confirmation of 2,5-Dimethoxy-4-methylphenethylamine (2C-D) , a psychoactive phenethylamine of the "2C" family. In drug development and forensic analysis, distinguishing 2C-D from its positional isomers (e.g., 2,4-dimethoxy-3-methylphenethylamine) is critical. While Mass Spectrometry (MS) provides high sensitivity, it often fails to definitively resolve positional isomers due to identical molecular weights and similar fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for establishing ab initio regiochemistry.

This document compares NMR against alternative analytical techniques, provides a validated experimental protocol for the HCl salt form, and visualizes the structural logic required for confirmation.

Part 1: Comparative Analysis of Analytical Techniques

The following table objectively compares NMR with MS and IR spectroscopy for the specific application of confirming 2C-D structural integrity.

FeatureNMR (1H / 13C / 2D) GC-MS (EI) FT-IR (ATR)
Primary Utility Definitive structural connectivity and regiochemistry.[1]High-sensitivity detection and molecular weight determination.Functional group identification and fingerprint matching.[2]
Isomer Resolution Superior. Distinguishes 2,5-substitution (para protons) from 2,3, 2,4, or 3,4 isomers via coupling constants (

) and symmetry.
Low. Positional isomers (e.g., Isomescaline analogs) yield identical parent ions (

209/245) and nearly identical fragments.
Moderate. Fingerprint region (

) differs, but requires a perfect reference standard for confirmation.
Sample Requirement High (~5–20 mg). Non-destructive.Low (<1 mg). Destructive.Low (<1 mg). Non-destructive.
Purity Assessment Quantitative. Detects non-volatile impurities (e.g., inorganic salts, solvent residues).Qualitative. Misses non-volatiles; may thermally degrade thermally labile salts.Qualitative. Impurities must be present at >5% to be clearly visible.
Verdict Required for Certification. The only method that proves the 2,5-dimethoxy substitution pattern de novo.Screening Tool. Excellent for rapid identification if a library match exists, but insufficient for structural proof.Supportive Tool. Useful for quick batch consistency checks.

Part 2: Experimental Protocol

Sample Preparation Strategy

The choice of solvent is critical for observing exchangeable protons (ammonium) and ensuring distinct resolution of the aromatic signals.

  • Target Compound: 2C-D Hydrochloride (HCl).

  • Solvent A (Preferred for Structure): Deuterium Oxide (

    
    ) with TSP (internal standard).
    
    • Pros: Sharpens the aliphatic backbone signals; eliminates ammonium proton broadening.

    • Cons: Ammonium protons (

      
      ) are exchanged and invisible.
      
  • Solvent B (Preferred for Full Assignment): Deuterochloroform (

    
    ) with TMS.
    
    • Pros: Allows observation of the ammonium protons (broad singlets ~8.0–8.5 ppm).

    • Cons: Solubility of the HCl salt can be limited; signals may be broader due to viscosity/H-bonding.

Protocol (Standard CDCl3 Method):

  • Weigh 15 mg of synthesized 2C-D HCl into a clean vial.

  • Add 0.6 mL of

    
     (99.8% D).
    
  • Sonicate for 60 seconds to ensure complete dissolution.

  • Filter through a glass wool plug directly into a 5mm NMR tube to remove undissolved inorganic salts.

  • Optional: Add 1 drop of

    
     and shake to perform an in-tube exchange experiment (identifies labile NH protons).
    
Instrument Parameters (400 MHz)
  • Temperature: 298 K (

    
    ).
    
  • 1H (Proton): Pulse angle

    
    , Relaxation delay (
    
    
    
    ) 1.0 s, Scans (
    
    
    ) 16. Spectral width -2 to 14 ppm.
  • 13C (Carbon): Proton-decoupled, Relaxation delay 2.0 s, Scans 512–1024 (concentration dependent).

  • 2D Experiments:

    • COSY: Gradient selected, 1 scan/increment.

    • HSQC: Multiplicity-edited (distinguishes

      
       from 
      
      
      
      ).
    • HMBC: Optimized for long-range coupling (

      
      ).
      

Part 3: Structural Analysis & Data Interpretation[3]

The "Isomer Trap"

The synthesis of 2C-D via the Henry reaction (condensation of 2,5-dimethoxy-4-methylbenzaldehyde with nitromethane) usually precludes positional isomers if the starting aldehyde is pure. However, in forensic or novel synthesis scenarios, proving the 2,5-substitution is the primary objective.

  • 2,5-isomer (2C-D): Aromatic protons are para to each other.

    • NMR Signal: Two distinct singlets . No coupling (

      
      ).
      
  • 2,4-isomer: Aromatic protons are ortho to each other.

    • NMR Signal: Two doublets with Ortho Coupling (

      
      ).
      
  • 2,3-isomer: Aromatic protons are meta or ortho/meta depending on substitution.

Confirmatory Data Table (2C-D HCl in CDCl3)
Position

1H (ppm)
MultiplicityIntegration

13C (ppm)
Assignment Logic
Ar-H (3) 6.75Singlet1H~113.5Para-positioned; singlet confirms 2,5-pattern.
Ar-H (6) 6.71Singlet1H~112.8Para-positioned; singlet confirms 2,5-pattern.
NH3+ 8.30 - 8.50Broad Singlet3H-Ammonium head (disappears in

).
OMe (2,5) 3.79, 3.77Singlets6H~56.0Characteristic methoxy groups.
Ar-CH2 (

)
3.15Multiplet2H~29.0Benzylic methylene.
CH2-N (

)
3.25Multiplet2H~40.0Nitrogen-adjacent methylene.
Ar-Me (4) 2.21Singlet3H~16.5Methyl group on the ring.
C-O (2,5) ---~151.0Quaternary aromatic carbons (oxygenated).
C-C (1,4) ---~125-128Quaternary aromatic carbons (alkylated).

Note: Chemical shifts may vary by


 ppm depending on concentration and pH.

Part 4: Visualization of Structural Logic

Analytical Workflow

This diagram outlines the decision-making process for certifying the synthesized product.

AnalyticalWorkflow Start Crude Synthesis Product (Henry Reaction + Reduction) Purification Purification (Recrystallization/Chromatography) Start->Purification MS_Screen GC-MS Screening (Check MW = 209/245) Purification->MS_Screen Decision_MS Match Library? MS_Screen->Decision_MS Decision_MS->Start No (Wrong Rxn) NMR_1D 1H NMR (CDCl3) Check Aromatic Region Decision_MS->NMR_1D Yes (Candidate) Check_Split Aromatic Signal Splitting? NMR_1D->Check_Split Fail_Ortho Doublets (J=8Hz) (2,4-Isomer impurity) Check_Split->Fail_Ortho Doublets Pass_Para Singlets (2,5-Substitution) Check_Split->Pass_Para Singlets NMR_2D 2D HMBC/HSQC (Final Confirmation) Pass_Para->NMR_2D

Caption: Analytical workflow for distinguishing 2C-D from positional isomers using NMR splitting patterns.

HMBC Connectivity Logic

To definitively assign the methyl group to position 4 (rather than 3 or 6), Long-Range Heteronuclear Multiple Bond Correlation (HMBC) is used.

HMBC_Logic cluster_legend Legend Me4 Methyl (Pos 4) 1H: 2.21 ppm C4 C-4 (Quaternary) 13C: ~128 ppm Me4->C4 J1 (HSQC) C3 C-3 (CH) 13C: ~113 ppm Me4->C3 J3 (HMBC) C5 C-5 (C-OMe) 13C: ~151 ppm Me4->C5 J3 (HMBC) H3 Ar-H (Pos 3) 1H: 6.75 ppm H3->C4 J2 (HMBC) H3->C5 J3 (HMBC) H6 Ar-H (Pos 6) 1H: 6.71 ppm Key1 Strong HMBC Correlation (Defines Neighbors)

Caption: HMBC correlations establishing the central location of the Methyl group between C3 and C5.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). Monograph: 2,5-dimethoxy-4-methylphenethylamine (2C-D).[3] Retrieved from [Link]

  • Allred, R. A. (2005). Spectral Characterization of 2,4-Dimethoxy-3-methylphenethylamine, and Comparison to 2,5-Dimethoxy-4-methylphenethylamine (“2C-D”). Microgram Journal, 3(1-2). Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Entry #23: 2C-D).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[4] Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

Safety Operating Guide

2,5-Dimethoxy-4-methylphenethylamine Hydrochloride (2C-D HCl): Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Operational Guide for the Disposal of Schedule I Phenethylamines

Part 1: Executive Summary & Core Directive

WARNING: 2,5-Dimethoxy-4-methylphenethylamine hydrochloride (2C-D HCl) is a Schedule I Controlled Substance in the United States (21 CFR 1308.11). It is chemically stable, water-soluble, and biologically active.

The Golden Rule of Disposal: Do not attempt to neutralize, oxidize, or flush this compound down the drain using standard laboratory chemical deactivation methods (e.g., bleach/acid digestion). While chemically feasible, these methods often fail to meet the Drug Enforcement Administration's (DEA) legal standard of "non-retrievable" and create a hazardous liquid waste stream that is legally still a Schedule I substance.

The Only Compliant Pathways:

  • Reverse Distribution (Preferred): Transfer to a DEA-registered reverse distributor.[1]

  • On-Site Destruction (Restricted): Requires specific DEA approval (Form 41) and methods rendering the substance "non-retrievable."[1]

Part 2: Regulatory & Scientific Framework[2]

The "Non-Retrievable" Standard

Under 21 CFR § 1317.90, the method of destruction must render the controlled substance "non-retrievable." This is a higher standard than "unusable."

  • Unusable: The substance cannot be used as-is (e.g., mixing with kitty litter). The drug can still be chemically extracted.

  • Non-retrievable: The chemical structure is permanently altered, and the substance cannot be separated from the mixture or reconstituted.

Chemical Rationale for Incineration

We prioritize incineration over chemical oxidation for 2C-D HCl disposal.

  • Stability: The phenethylamine core is robust. Simple oxidation (hypochlorite) may leave the amine moiety intact or produce chlorinated intermediates that remain regulated or toxic.

  • Combustion: High-temperature incineration (>850°C) ensures complete mineralization of the hydrochloride salt into

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    gas (scrubbed).

Part 3: Decision Matrix & Workflows

Disposal Decision Tree

Use this logic flow to determine the correct operational procedure.

DisposalMatrix Start Start: Identify Material (2C-D HCl) IsSpill Is it a Spill or Accidental Release? Start->IsSpill IsWaste Is it Expired/Unwanted Inventory? IsSpill->IsWaste No SpillAction EXECUTE PROTOCOL B: Spill Containment & Form 41 IsSpill->SpillAction Yes CheckReg Do you have a Reverse Distributor? IsWaste->CheckReg Yes RevDist EXECUTE PROTOCOL A: Reverse Distribution OnSite On-Site Destruction (Requires Pre-Approval) CheckReg->RevDist Yes (Recommended) CheckReg->OnSite No (Not Recommended)

Figure 1: Operational decision matrix for controlled substance disposal.

Part 4: Detailed Operational Protocols

Protocol A: Reverse Distribution (The Standard)

Objective: Transfer custody of the substance to a DEA-registered disposer to permanently close your liability loop.

Prerequisites:

  • Valid DEA Registration (Researcher/Practitioner).

  • Account with a Reverse Distributor.[1][2][3][4]

Step-by-Step Workflow:

  • Inventory Segregation:

    • Physically separate the 2C-D HCl from active stock.

    • Place in a sealed container labeled "EXPIRED/PENDING DISPOSAL - DO NOT USE."

    • Scientific Note: Ensure the container is polyethylene (HDPE) or glass; avoid reactive metals.

  • Initiate Transfer (DEA Form 222):

    • Since 2C-D is Schedule I, the Reverse Distributor must issue the DEA Form 222 to you (the researcher).

    • Crucial Step: You act as the supplier in this transaction. Verify the distributor's registration number.[3]

  • Packaging:

    • Double-bag the primary container in transparent, tamper-evident bags.

    • Include a packing list inside the outer package.

  • Shipping:

    • Ship via a carrier that provides tracking and signature confirmation (e.g., FedEx/UPS specific protocols for controlled substances).

    • Record Retention: Keep the completed Form 222 (Copy 3 or digital equivalent) for 2 years .

Protocol B: Spill Response (Emergency)

Objective: Containment and documentation of "Accidental Destruction."

Safety Data (2C-D HCl):

Parameter Specification
State Crystalline Solid (Salt)
Solubility Water, Ethanol
Toxicity Acute Oral Toxicity (Harmful if swallowed)

| PPE Required | Nitrile gloves (double), N95/P100 respirator, Safety Goggles |

Step-by-Step Workflow:

  • Secure the Perimeter:

    • Evacuate non-essential personnel.

    • Don full PPE.[5]

  • Containment (Dry Spill):

    • Do NOT use a wet mop (solubilizing the salt spreads the contamination).

    • Cover the powder with a damp paper towel to prevent aerosolization, then scoop into a disposal container.

  • Containment (Wet Spill):

    • Absorb using an inert matrix: Vermiculite or Bentonite Clay .

    • Why? These clays bind the cationic amine effectively and prevent leaching.

    • Place the saturated absorbent into a sealable hazardous waste container.

  • Decontamination:

    • Wash the surface with a 10% soap solution followed by water.

    • Collect all rinsate into the hazardous waste container.

  • Regulatory Documentation (Form 41):

    • You must complete DEA Form 41 (Registrant Record of Controlled Substances Destroyed).[1][2][3][4][6]

    • Check the box for "Accidental Spillage/Breakage."

    • Witness: Two individuals must sign the form witnessing the cleanup/destruction.[1][2]

Part 5: Scientific Validation of Disposal Logic

Why We Don't "Just Bleach It"

Many labs attempt to oxidize amines using Sodium Hypochlorite (Bleach). For 2C-D, this is procedurally flawed:



  • Incomplete Reaction: The formation of N-chloroamines (R-NHCl) often stops there. These compounds are frequently toxic and can revert to the parent amine under reducing conditions.

  • Regulatory Failure: The "soup" contains the drug backbone. It is retrievable by extraction. Therefore, it is not a legal destruction method for Schedule I substances.

The Chain of Custody (CoC) Diagram

Trust is built on verification. The following diagram illustrates the CoC required to clear your liability.

ChainOfCustody Lab Research Lab (You) Form222 DEA Form 222 (Transfer Doc) Lab->Form222 Initiates Carrier Secure Carrier (Tracking #) Form222->Carrier Accompanies RevDist Reverse Distributor (DEA Registered) Carrier->RevDist Delivers Incinerator Incinerator (>850°C) RevDist->Incinerator Destroys Certificate Certificate of Destruction Incinerator->Certificate Issues Certificate->Lab Returns (Final Proof)

Figure 2: Chain of Custody workflow ensuring regulatory compliance.

Part 6: References

  • Drug Enforcement Administration (DEA). (2023).[1] Title 21 Code of Federal Regulations, Part 1317 - Disposal.[7] U.S. Department of Justice.[2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Incineration of Hazardous Waste: Permitting and Standards. [Link]

  • Drug Enforcement Administration (DEA). (2023).[1] DEA Form 41 - Registrant Record of Controlled Substances Destroyed. [Link]

Sources

Personal protective equipment for handling 2,5-Dimethoxy-4-methylphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2,5-Dimethoxy-4-methylphenethylamine Hydrochloride

This document provides essential safety and logistical protocols for the handling, use, and disposal of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride (2C-D HCl), a potent psychoactive research chemical. As a member of the 2C class of phenethylamines, this compound is classified as a Schedule I controlled substance in the United States and is regulated in many other jurisdictions.[1] Its pharmacological and toxicological profiles are not exhaustively characterized, necessitating a highly cautious approach grounded in the principles of potent compound safety.

This guide is intended for drug development professionals, researchers, and scientists operating in a controlled laboratory environment. The protocols herein are designed to establish a self-validating system of safety, where procedural steps are logically derived from a comprehensive risk assessment.

Hazard Identification and Inferred Risk Profile

  • Chemical Class: As a phenethylamine derivative, it shares a structural backbone with known stimulants and hallucinogens.[1][2] The 2,5-dimethoxy substitution pattern is common among psychoactive compounds, including the closely related and potent hallucinogen 2,5-Dimethoxy-4-methylamphetamine (DOM).[3][4][5]

  • Biological Activity: 2C-D is a serotonin (5-HT) receptor agonist, which is the mechanism behind its psychoactive effects.[2] Compounds with high potency and central nervous system activity must be treated as hazardous, with the potential for toxicity at low doses.[6][7]

  • Physical Form: As a hydrochloride salt, the compound is typically a fine, crystalline powder. This presents a significant risk of aerosolization and subsequent inhalation during handling, which is a primary route of accidental exposure.[8]

Hazard CategoryDescription & Rationale
Acute Toxicity (Inhalation, Dermal, Oral) High Potency Assumed. The primary hazard is accidental exposure leading to unintended, potent psychoactive and physiological effects. The minimum effective dose is unknown, and inter-individual sensitivity can vary significantly. All routes of exposure should be considered dangerous.
Serious Eye Damage/Irritation Assumed Hazard. Fine chemical powders can cause severe mechanical irritation to the eyes. The chemical's specific corrosive or irritant properties on ocular tissue are unknown, mandating robust eye protection.
Respiratory Sensitization Inhalation Risk. The powdered form is easily aerosolized. Inhaling a potent, pharmacologically active compound can lead to rapid systemic absorption and overwhelming effects. Standard surgical masks offer no protection.[6]
Specific Target Organ Toxicity Central Nervous System (CNS). The known target of this compound class is the CNS. Accidental exposure could lead to profound alterations in perception, mood, and consciousness.[2] Other long-term organ toxicities are uncharacterized.
Regulatory Status DEA Schedule I Controlled Substance. [1] This status signifies a high potential for abuse and no currently accepted medical use in the United States. All handling, storage, and disposal must comply with stringent federal and institutional regulations.

The Hierarchy of Controls: A Foundational Safety Paradigm

Effective management of potent compounds relies on a multi-layered safety approach known as the Hierarchy of Controls. This model prioritizes strategies that eliminate or reduce the hazard at its source. For laboratory research, the focus lies on robust engineering controls, stringent administrative procedures, and, as the final barrier, comprehensive Personal Protective Equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Potent Compound Handling Elimination Elimination (Not feasible in research) Substitution Substitution (Not feasible for specific compound research) Elimination->Substitution Engineering Engineering Controls (Primary barrier: Isolate the hazard) Substitution->Engineering Administrative Administrative Controls (How people work: SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Final barrier: Protect the worker) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Mandatory Engineering & Administrative Controls

PPE should never be the primary method of exposure control. It must be used in conjunction with the following engineering and administrative systems.

Engineering Controls: The primary goal is to create a physical barrier between the researcher and the chemical, preventing the escape of powdered material into the laboratory environment.[9]

  • For Handling Powders (Weighing, Aliquoting):

    • Containment Ventilated Enclosure (CVE) or Ventilated Balance Enclosure (VBE): These enclosures are specifically designed for weighing potent powders, providing sufficient airflow to capture airborne particles without disturbing sensitive balances.

    • Glovebox or Isolator: For operations involving larger quantities or requiring the highest level of containment, a negative-pressure glovebox provides a complete physical barrier.[9]

  • For Handling Solutions (Dilutions, Transfers):

    • Certified Chemical Fume Hood: All manipulations of solutions containing 2C-D HCl must be performed in a chemical fume hood to contain potential splashes, aerosols, or vapors.

Administrative Controls: These are the procedures and policies that dictate how work is performed safely.

  • Designated Areas: All work with 2C-D HCl must be restricted to a designated and clearly labeled area within the laboratory.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be approved and available to all personnel.

  • Training: All personnel must be thoroughly trained on the specific hazards, the SOP, proper use of engineering controls and PPE, and emergency procedures before beginning any work.[10] This training must be documented.

  • Restricted Access: Only authorized and trained personnel should have access to areas where the compound is stored or handled.

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum PPE required for handling 2,5-Dimethoxy-4-methylphenethylamine hydrochloride. The selection of appropriate PPE is critical for preventing dermal, ocular, and respiratory exposure.[11][12]

Task / OperationRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Handling Solid Powder Required: Fit-tested N95 respirator or higher (e.g., PAPR for higher risk operations).[8]Required: Chemical splash goggles AND a full-face shield.[13]Required: Double nitrile gloves.[14] Change outer glove immediately if contamination is suspected.Required: Disposable solid-front lab coat with knit cuffs. Disposable sleeve covers.
Preparing Solutions / Dilutions Recommended: N95 respirator if outside of a fume hood (not advised).Required: Chemical splash goggles. A face shield is recommended.[14]Required: Double nitrile gloves.Required: Disposable solid-front lab coat with knit cuffs.
General Lab Work in Designated Area Available for immediate use.Required: Safety glasses with side shields (minimum); chemical splash goggles recommended.Required: Single pair of nitrile gloves (minimum).Required: Lab coat.
Spill Cleanup Required: Fit-tested N95 respirator or PAPR for large spills or powders.[15]Required: Chemical splash goggles AND a full-face shield.Required: Heavy-duty chemical resistant gloves over inner nitrile gloves.Required: Disposable, chemical-resistant coveralls or apron over lab coat. Shoe covers.
Waste Disposal As required for handling the primary container.As required for handling the primary container.Required: Nitrile gloves.Required: Lab coat.

Operational Workflow: Preparing a Stock Solution

This section provides a step-by-step protocol for a common laboratory task. The causality behind each step is explained to ensure a self-validating process.

Workflow cluster_workflow Workflow: Weighing Potent Powder & Preparing Stock Solution Prep 1. Preparation - Assemble all materials - Don full PPE Weigh 2. Weighing - In Ventilated Enclosure - Use static control - Tare vessel Prep->Weigh Enter CVE Transfer 3. Transfer - Carefully transfer powder - Record exact mass - Seal primary container Weigh->Transfer Handle Powder Solubilize 4. Solubilization - In Fume Hood - Add solvent to vessel - Cap and mix Transfer->Solubilize Move to Fume Hood Decon 5. Decontamination - Wipe all surfaces - Decontaminate equipment Solubilize->Decon Work Complete Doff 6. Doffing & Disposal - Remove PPE correctly - Dispose of all waste Decon->Doff Exit Work Area

Caption: Step-by-step workflow for safely preparing a stock solution.

Methodology:

  • Preparation:

    • Assemble all necessary items (spatula, weigh paper/boat, tared vial, solvent, vortexer, labels) and place them within the engineering control (fume hood/ventilated enclosure) before introducing the compound.

    • Rationale: This minimizes movement in and out of the containment area, reducing the chance of spreading contamination.

    • Don all PPE as specified in the table for handling solid powder.

  • Weighing:

    • Perform all weighing operations within a certified ventilated balance enclosure or glovebox.

    • Rationale: This is the step with the highest risk of aerosolization. Engineering controls are paramount.[9]

    • Carefully transfer the desired amount of 2C-D HCl powder to the tared vial. Use gentle movements to avoid creating dust.

    • Securely cap the primary container of the powder immediately after use.

  • Solubilization:

    • Move the capped vial containing the weighed powder to a chemical fume hood.

    • Uncap the vial and add the desired volume of solvent using a calibrated pipette.

    • Recap the vial securely and mix until the solid is fully dissolved.

    • Rationale: Handling the liquid in a fume hood protects against splashes and aerosols during transfer and mixing.

  • Decontamination and Cleanup:

    • Wipe down the exterior of the newly created stock solution vial.

    • Decontaminate all surfaces within the ventilated enclosure and fume hood according to the protocol in Section 6.

    • Carefully wipe down any equipment used.

  • Doffing PPE and Disposal:

    • Remove PPE in the correct order (e.g., outer gloves, lab coat, face shield, goggles, inner gloves, respirator) to avoid self-contamination.

    • Dispose of all single-use items (gloves, lab coat, weigh paper, pipette tips) in a clearly marked hazardous waste container.[10]

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent inadvertent exposure and environmental contamination.

Decontamination Protocol:

  • Initial Cleaning: All surfaces and equipment must be cleaned with soap and water to remove gross contamination.[10] Do not use alcohol-based sanitizers, as they can enhance dermal absorption of some chemicals.[10][16]

  • Chemical Deactivation (if applicable): If a validated chemical deactivation solution is available for phenethylamines, use it according to its specific protocol.

  • Final Rinse: Rinse surfaces with clean water.

  • Contaminated Clothing: Any personal clothing that becomes contaminated must be removed immediately and laundered separately after being placed in a sealed, labeled bag.[10]

Disposal Plan:

  • Solid and Liquid Waste: All waste containing 2C-D HCl, including unused material, contaminated solutions, and rinsates, must be collected in compatible, sealed, and clearly labeled hazardous waste containers.

  • Contaminated Labware: All disposable items (PPE, pipette tips, vials, etc.) that have come into contact with the chemical are considered hazardous waste. They must be collected in a designated, sealed waste bag or container.[15]

  • Final Disposal Method: There are two primary options for the final disposal of waste containing this controlled substance:

    • Licensed Hazardous Waste Contractor: The waste must be disposed of through a licensed contractor specializing in chemical and pharmaceutical waste, often via high-temperature incineration. This is the most common and recommended method for research laboratories.

    • Chemical Neutralization: Some facilities may have protocols for neutralizing psychoactive substances using methods like adsorption onto activated carbon, rendering the substance non-retrievable.[17][18] This must be done in accordance with institutional and regulatory guidelines. Do not dispose of this chemical down the drain or in regular trash.[19]

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. ACS Material. [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • University of California, Berkeley Environmental Health and Safety. Chemical Safety: Personal Protective Equipment. [Link]

  • Rx Destroyer. (2021, December 20). Disposal of Psychoactive Medications with Activated Carbon. [Link]

  • Centers for Disease Control and Prevention. (2024, September 23). Training and Decontamination | Substance Use. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • WIT Press. Handling of high potency drugs: process and containment. [Link]

  • American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135740, 2,5-Dimethoxy-4-methylphenethylamine. [Link]

  • Centers for Disease Control and Prevention. Managing Hazardous Drug Exposures: Information for Healthcare Settings. [Link]

  • Wikipedia. 2,5-Dimethoxy-4-methylamphetamine. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. [Link]

  • FHE Health. (2024, December 16). Best Practices for Safe Drug Disposal. [Link]

  • Drug Enforcement Administration. Environmental Management Programs. [Link]

  • El Paso Community College. Safe Handling of Hazardous Drugs - USP<800>. [Link]

  • Centers for Disease Control and Prevention. (2024, September 20). Standard Safe Operating Procedures | Substance Use. [Link]

  • SWGDrug.org. (2014, March 20). 2,5-Dimethoxy-4-methylamphetamine Monograph. [Link]

  • ChemEurope.com. 2,5-Dimethoxy-4-methylamphetamine. [Link]

  • Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance. [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxy-4-methylphenethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,5-Dimethoxy-4-methylphenethylamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.